Fmoc-Phe(F5)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-32-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-pentafluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Phe(F5)-OH for Researchers and Drug Development Professionals
Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH), identified by CAS number 205526-32-5, is a synthetically modified amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique pentafluorinated aromatic structure imparts distinct physicochemical properties that researchers can leverage to enhance the stability, bioactivity, and therapeutic potential of peptides.
This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use in solid-phase peptide synthesis, and insights into its application in modulating biological pathways.
Core Physicochemical Properties
This compound is a white to off-white solid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and a pentafluorinated phenyl ring on the side chain of the phenylalanine residue.[1][2][3] This fluorination significantly increases the hydrophobicity and alters the electronic properties of the amino acid, which can influence peptide folding, stability, and interaction with biological targets.[1]
| Property | Value | Source(s) |
| CAS Number | 205526-32-5 | [4] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][4] |
| Molecular Weight | 477.38 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% (HPLC) | [1][5] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3][6] A stock solution in DMSO can be prepared at a concentration of 200 mg/mL (418.95 mM) with the aid of ultrasonication.[3] | [3][6] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] | [3] |
Applications in Peptide Synthesis and Drug Design
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the stepwise addition of amino acids to a growing peptide chain on a solid support. The unique properties of the pentafluorophenyl side chain offer several advantages in drug design:
-
Enhanced Stability: The incorporation of pentafluorophenylalanine can increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.
-
Modulation of Bioactivity: The altered steric and electronic profile of the side chain can lead to improved binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).
-
Conformational Control: The bulky and hydrophobic nature of the pentafluorophenyl group can be used to induce specific secondary structures, such as β-turns, in the peptide backbone, which can be crucial for biological activity.
Experimental Protocols
The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Workflow for Fmoc Solid-Phase Peptide Synthesis
This workflow outlines the key steps involved in synthesizing a peptide containing a pentafluorophenylalanine residue.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Phe(F5)
This protocol describes the manual steps for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA (2 equivalents for every 1 equivalent of amino acid) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for coupling. The progress of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin and incubate at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Modulation of Signaling Pathways: A Case Study with Somatostatin (B550006) Analogs
The incorporation of fluorinated phenylalanine residues has been shown to modulate the interaction of peptides with their target receptors, thereby influencing downstream signaling pathways. A notable example is the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to a family of five G-protein-coupled receptors (SSTR1-5).
Analogs of somatostatin containing fluorinated phenylalanine have been synthesized to improve their receptor binding affinity and selectivity. For instance, the replacement of Phenylalanine at position 7 with a difluorophenylalanine derivative in a somatostatin analog has been shown to result in remarkable affinity for SSTR2 and SSTR3.
Activation of SSTR2 by somatostatin or its analogs typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), ultimately resulting in the desired physiological response, such as the inhibition of hormone secretion.
Simplified SSTR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the SSTR2 receptor.
References
Fmoc-Pentafluorophenylalanine: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, purification, and characterization of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a critical building block in modern peptide chemistry and drug discovery. The unique properties conferred by the pentafluorophenyl moiety, including enhanced hydrophobicity and metabolic stability, make this amino acid derivative an invaluable tool for the development of novel peptide therapeutics.[1] This document outlines detailed experimental protocols, presents key characterization data in a clear, tabular format, and includes workflow diagrams to illustrate the core processes involved.
Physicochemical Properties and Specifications
Fmoc-pentafluorophenylalanine is a white solid derivative of the amino acid phenylalanine.[1][2] The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS).[1] The pentafluorinated aromatic ring significantly increases the hydrophobicity of the amino acid, which can influence the properties of the resulting peptides.[1]
Table 1: General Properties of Fmoc-L-Pentafluorophenylalanine
| Property | Value | Reference |
| CAS Number | 205526-32-5 | [3][4] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [4][5] |
| Molecular Weight | 477.38 g/mol | [4] |
| Appearance | White Solid | [2] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of Fmoc-L-Pentafluorophenylalanine
The synthesis of Fmoc-L-pentafluorophenylalanine is achieved through the N-protection of L-pentafluorophenylalanine with an Fmoc-donating reagent. A common and effective method involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Experimental Protocol: Fmoc Protection of L-Pentafluorophenylalanine
This protocol is a general procedure for the Fmoc protection of amino acids and can be adapted for L-pentafluorophenylalanine.
Materials:
-
L-pentafluorophenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Acetonitrile (B52724) (CH₃CN)
-
1 N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Toluene
-
Acetic Acid (HOAc)
Procedure:
-
Dissolve the crude L-pentafluorophenylalanine (1 equivalent) in 10% aqueous Na₂CO₃ solution.
-
To this solution, add acetonitrile followed by Fmoc-OSu (0.95 equivalents).
-
Stir the resulting mixture vigorously at room temperature for 2.5 hours.
-
After the reaction is complete, pour the mixture into 1 N HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a toluene/acetic acid (e.g., 9:1 v/v) eluent system to isolate the pure Fmoc-L-pentafluorophenylalanine.
Caption: Workflow for the synthesis and purification of Fmoc-L-pentafluorophenylalanine.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-pentafluorophenylalanine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Data
The following table summarizes typical characterization data for Fmoc-L-pentafluorophenylalanine.
Table 2: Characterization Data for Fmoc-L-Pentafluorophenylalanine
| Analysis | Specification | Reference |
| Purity (HPLC) | ≥95% - 99.17% | [6][7] |
| Optical Rotation [α]D | -20.5 ± 1.0° (c = 1 in methanol) | [4] |
| Proton NMR (¹H NMR) | Conforms to structure | [2][7] |
| Carbon-13 NMR (¹³C NMR) | Conforms to structure | [2][7] |
| Mass Spectrometry (MS) | Conforms to molecular weight | [8] |
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: Reverse-phase HPLC (RP-HPLC)
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Detection: UV absorbance at 254 nm.
-
Expected Outcome: A major peak corresponding to Fmoc-L-pentafluorophenylalanine, with purity calculated from the peak area percentage.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Expected signals include aromatic protons from the Fmoc group and the pentafluorophenyl ring, as well as aliphatic protons from the alanine (B10760859) backbone and the Fmoc group.
-
¹³C NMR: Expected signals for all unique carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A complex multiplet is expected for the five fluorine atoms on the phenyl ring.
3.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Mode: Can be run in either positive or negative ion mode.
-
Expected m/z: In positive mode, the protonated molecule [M+H]⁺ is expected at approximately m/z 478.4. In negative mode, the deprotonated molecule [M-H]⁻ is expected at approximately m/z 476.4.
Caption: A logical workflow for the comprehensive characterization of Fmoc-pentafluorophenylalanine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-pentafluorophenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4] The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Standard SPPS Cycle with Fmoc-Pentafluorophenylalanine
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.
-
Coupling: Fmoc-pentafluorophenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) and then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again to remove unreacted reagents.
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc-pentafluorophenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Fmoc-L-pentafluorophenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Fmoc-pentafluoro- L -phenylalanine = 97 205526-32-5 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-Fmoc-L-pentafluorophenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. FMOC-L-PENTAFLUOROPHENYLALANINE(205526-32-5) 1H NMR [m.chemicalbook.com]
The Solubility Profile of Fmoc-Phe(F5)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of modified peptides with enhanced stability and unique biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow to guide its application.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is a cornerstone of efficient peptide synthesis. Poor solubility can precipitate a cascade of issues, including incomplete coupling reactions, which leads to the undesirable formation of deletion sequences in the target peptide. Furthermore, low solubility can decelerate reaction kinetics, necessitating longer coupling times and potentially impacting the overall yield and purity of the final product. The choice of solvent is therefore paramount, with polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) being staples in the field due to their broad solvating capabilities.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, data from supplier technical sheets and related compounds provide valuable insights. The following tables summarize the available information to facilitate comparison.
Table 1: Quantitative Solubility of this compound and its Non-Fluorinated Analog
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (M) | Source & Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 200 | 0.419 | MedChemExpress. Requires sonication.[1][2] |
| Fmoc-Phe-OH | Dimethyl Sulfoxide (DMSO) | 100 | 0.258 | MedChemExpress. Requires sonication.[3][4] |
Table 2: Qualitative Solubility and General Observations
| Compound | Solvent | Observed Solubility | Source & Notes |
| This compound | Methanol | Slightly soluble | LabSolutions |
| Fmoc-Phe-OH | N,N-Dimethylformamide (DMF) | Readily soluble, Dissolves well | Multiple sources.[5][6][7] A Sigma-Aldrich datasheet notes it is "clearly soluble" at a concentration of 0.5 M (25 mmole in 50 ml DMF). |
| Fmoc-Phe-OH | N-Methyl-2-pyrrolidone (NMP) | Readily soluble, Dissolves well | Multiple sources.[5][6][7] Generally considered a good solvent for Fmoc-amino acids.[8] |
| Fmoc-Amino Acids (General) | Dichloromethane (DCM) | Limited/Poor | Generally a poor solvent for Fmoc-amino acids.[8] |
| Fmoc-Amino Acids (General) | Acetonitrile (ACN) & Tetrahydrofuran (THF) | Can be excellent | Particularly effective with PEG-based resins.[8] |
It is important to note that the solubility of Fmoc-amino acids can be influenced by factors such as temperature, solvent grade, and the presence of moisture.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.
Objective: To determine the saturation solubility of an Fmoc-amino acid in a specific solvent at a given temperature.
Materials:
-
Fmoc-amino acid (e.g., this compound)
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the Fmoc-amino acid into a series of vials.
-
Solvent Addition: To each vial, add a precise volume of the test solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC.
-
Inject the diluted sample of the saturated solution into the HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).[9]
-
Visualization of Experimental and Logical Workflows
To aid in the practical application of solubility data, the following diagrams illustrate key workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic data for Fmoc-Phe(F5)-OH (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a critical building block in peptide synthesis, particularly for the incorporation of non-natural amino acids to enhance peptide stability and function. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound is a derivative of the amino acid phenylalanine in which the phenyl ring is perfluorinated, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula for this compound is C₂₄H₁₆F₅NO₄, and its molecular weight is 477.38 g/mol .[1][2][3][4] The pentafluorophenyl group introduces unique properties to peptides, including increased hydrophobicity and metabolic stability. Accurate spectroscopic characterization is essential for verifying the identity, purity, and structure of this compound before its use in peptide synthesis.
Spectroscopic Data
The following sections summarize the expected and observed spectroscopic data for this compound. For comparative purposes, data for the non-fluorinated analog, Fmoc-Phe-OH, is also referenced where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The spectrum is characterized by signals from the Fmoc protecting group, the amino acid backbone, and the non-fluorinated protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm)[1] | Multiplicity |
| Fmoc-H | 7.20 - 7.90 | 7.30 - 7.89 | Multiplet |
| α-CH | 4.10 - 4.40 | ~4.3 | Multiplet |
| β-CH₂ | 2.90 - 3.20 | ~3.1 | Multiplet |
| NH | ~7.30 | Not specified | Doublet |
| COOH | > 10.0 | Not specified | Singlet (broad) |
Note: Observed chemical shifts are based on available data and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O, Carboxyl) | 170 - 185 |
| Carbonyl (C=O, Fmoc) | 155 - 160 |
| Aromatic (C-F) | 135 - 150 (with C-F coupling) |
| Aromatic (Fmoc) | 120 - 145 |
| α-CH | 50 - 60 |
| Fmoc-CH | ~67 |
| Fmoc-CH₂ | ~47 |
| β-CH₂ | 35 - 40 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring due to their different chemical environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ortho-F | -140 to -145 | Triplet |
| para-F | -155 to -160 | Triplet |
| meta-F | -160 to -165 | Triplet |
Note: Chemical shifts are relative to a standard such as CFCl₃. Coupling between the fluorine atoms will result in the observed multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, C-F, and aromatic C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H (Amide) | 3200 - 3400 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O (Urethane, Fmoc) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, the expected monoisotopic mass is 477.0999 g/mol .[5] Electrospray ionization (ESI) is a common technique for analyzing such compounds.
| Ion | Expected m/z | Observed m/z[1] |
| [M+H]⁺ | 478.1078 | 478.0 |
| [M+Na]⁺ | 500.0897 | Not specified |
| [M-H]⁻ | 476.0921 | Not specified |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition :
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz ¹H instrument).
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 64-256.
-
Reference: An external or internal standard such as CFCl₃ or another known fluorinated compound.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the specified standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition :
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing : A background spectrum (of the empty sample holder or KBr pellet) is collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Acquisition :
-
Ionization Source : Electrospray Ionization (ESI).
-
Mass Analyzer : Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Ionization Mode : Positive or negative ion mode.
-
Mass Range : Scan a range that includes the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) and compare the observed m/z values with the calculated theoretical masses.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Fluorine Advantage: An In-depth Technical Guide to the Role of Fluorine in Fmoc-Phe(F5)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids represents a powerful tool in modern peptide chemistry and drug discovery. Among the arsenal (B13267) of fluorinated building blocks, N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3,4,5,6-pentafluorophenylalanine, or Fmoc-Phe(F5)-OH, stands out for its unique ability to impart profound changes to peptide and protein properties. This technical guide provides a comprehensive overview of the multifaceted role of the five fluorine atoms in this compound, detailing its impact on physicochemical properties, peptide stability, and biological activity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key concepts.
The Core Influence of Pentafluorination
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine introduces a range of significant electronic and steric effects. Fluorine, as the most electronegative element, creates a strong electron-withdrawing effect on the aromatic ring. In this compound, this perfluorination leads to a number of key changes compared to its non-fluorinated counterpart, Fmoc-Phe-OH.
These modifications collectively contribute to enhanced metabolic stability, altered lipophilicity, and unique conformational preferences of peptides incorporating this amino acid.[1][2][3] The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.[4] Furthermore, the altered electronic nature of the pentafluorophenyl ring can modulate receptor binding interactions and influence protein-protein interactions.[2][5][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key physicochemical properties of this compound and its non-fluorinated analog, Fmoc-Phe-OH, as well as the impact of pentafluorophenylalanine incorporation on peptide characteristics. It is important to note that some of the physicochemical data for the pentafluorinated compound are estimated based on values for the unprotected amino acid or closely related fluorinated analogs, as direct experimental values for the Fmoc-protected version are not always available in the literature.
Table 1: Physicochemical Properties of this compound and Fmoc-Phe-OH
| Property | This compound | Fmoc-Phe-OH | Source(s) |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | C₂₄H₂₁NO₄ | [7] |
| Molecular Weight | 477.38 g/mol | 387.43 g/mol | [7] |
| CAS Number | 205526-32-5 | 35661-40-6 | [7] |
| Melting Point | Not widely reported | 180-187 °C | [7] |
| pKa (Carboxylic Acid) | ~1.8 (Estimated) | 1.83 | [8] |
| pKa (Amine) | ~9.0 (Estimated) | 9.13 | [8] |
| logP (Octanol/Water) | Higher than Phe (Estimated) | -1.38 | [8][9] |
| Optical Activity [α]D | -20.5° (c=1 in methanol) | -37° (c=1 in DMF) | [7] |
Table 2: Impact of Phe(F5) Incorporation on Peptide Properties (Illustrative Examples)
| Property | Peptide with Phe | Peptide with Phe(F5) | Fold Change | Source(s) |
| Binding Affinity (Kd) | Lower Affinity (Higher Kd) | Higher Affinity (Lower Kd) | Varies | [5] |
| Proteolytic Stability (Half-life) | Shorter | Longer | Varies | [4][10][11] |
| Melting Temperature (Tm) | Lower | Higher (in some cases) | Varies | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the Fmoc protection of pentafluorophenylalanine.
Materials:
-
L-2,3,4,5,6-Pentafluorophenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-2,3,4,5,6-pentafluorophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield this compound as a white solid.[1][12]
Protocol 2: Incorporation of this compound into a Peptide using SPPS
This protocol outlines a standard manual procedure for a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Cycle Repetition: These steps (2-6) are repeated for each subsequent amino acid in the desired peptide sequence.[13][14]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the role and application of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
The Rising Star of Peptide Synthesis: A Technical Guide to Fmoc-Phe(F5)-OH and its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern biochemistry and drug discovery, the quest for peptides with enhanced therapeutic properties is perpetual. The incorporation of non-canonical amino acids represents a powerful strategy to modulate the stability, conformation, and bioactivity of peptides. Among these, N-α-(9-Fluorenylmethoxycarbonyl)-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) has emerged as a pivotal building block. Its unique pentafluorinated aromatic side chain imparts remarkable characteristics to peptides, including increased thermal and metabolic stability, altered enzymatic susceptibility, and enhanced binding affinities. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of relevant workflows and signaling pathways to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.
Introduction: The Significance of Fluorination in Peptide Chemistry
The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of medicinal chemistry. In the realm of peptide science, the use of fluorinated amino acids, such as pentafluorophenylalanine (Phe(F5)), offers a versatile approach to fine-tune the physicochemical properties of peptides.[1][2] The high electronegativity and small size of fluorine atoms can profoundly influence the electronic and steric nature of the amino acid side chain, leading to:
-
Enhanced Stability: The strong carbon-fluorine bond contributes to increased thermal and metabolic stability, rendering peptides more resistant to degradation by proteases.[1]
-
Modulated Bioactivity: The altered electronic properties of the aromatic ring can enhance binding to biological targets through unique non-covalent interactions.[2]
-
Conformational Control: The introduction of bulky, hydrophobic pentafluorophenyl groups can influence peptide secondary structure and folding.[1]
-
Probing Protein-Protein Interactions: The unique spectroscopic properties of the fluorine-19 nucleus make it an excellent probe for 19F-NMR studies of protein structure and interactions.[3]
This compound, with its Fmoc protecting group, is primed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, making it an accessible and powerful tool for peptide chemists.[4]
Core Applications of this compound
The unique properties conferred by the pentafluorophenylalanine residue make this compound a valuable reagent in a multitude of biochemical applications.
Solid-Phase Peptide Synthesis (SPPS) of Novel Peptides
The primary application of this compound is as a building block in Fmoc-based SPPS to create peptides with enhanced properties. The incorporation of Phe(F5) can lead to peptides with increased resistance to enzymatic degradation, a critical attribute for therapeutic peptides with a desired longer in vivo half-life.
Development of Enzyme Inhibitors and Bioactive Peptides
The pentafluorophenyl group can engage in strong interactions within the active sites of enzymes, making this compound an excellent choice for designing potent and selective enzyme inhibitors. For instance, peptides containing Phe(F5) can be designed to target proteases or kinases involved in disease signaling pathways.
Probing Protein-Protein Interactions
The substitution of native phenylalanine residues with pentafluorophenylalanine can be a powerful tool to study the nature of protein-protein interactions. The altered aromatic interactions can help elucidate the contribution of specific residues to the stability and specificity of protein complexes, as demonstrated in studies of the p53 tetramerization domain.[1]
19F-NMR Spectroscopic Studies
Peptides and proteins containing pentafluorophenylalanine can be readily studied using 19F-NMR spectroscopy. The fluorine-19 nucleus is highly sensitive and has a large chemical shift dispersion, making it an ideal probe for monitoring conformational changes, ligand binding, and protein dynamics without the background noise inherent in 1H-NMR of biological macromolecules.
Self-Assembling Peptides and Hydrogels for Drug Delivery
Fmoc-protected amino acids, including this compound, have been shown to self-assemble into hydrogels. These biocompatible and biodegradable materials can serve as scaffolds for tissue engineering and as matrices for the controlled release of therapeutic agents. The π-π stacking interactions between the aromatic Fmoc groups and the pentafluorophenyl side chains play a crucial role in driving the self-assembly process.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of peptides incorporating pentafluorophenylalanine.
Table 1: Typical Quantitative Data for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., UV monitoring of Fmoc deprotection). Incomplete coupling can lead to deletion sequences. |
| Racemization | <1% for most amino acids | Phenylalanine is generally not considered a high-risk amino acid for racemization during coupling. |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin, and cleavage cocktail. |
| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. Purification by reverse-phase HPLC is typically required. |
Table 2: Impact of Pentafluorophenylalanine on Peptide Properties
| Property | Observation | Example/Reference |
| Thermal Stability (Tm) | Increased | Substitution of Phe341 with Phe(F5) in the p53 tetramerization domain enhanced the stability, with a Tm of ~100°C.[1] |
| Proteolytic Stability | Increased resistance to enzymatic degradation | Fluorinated peptides generally show increased stability against proteases like chymotrypsin (B1334515) and pepsin. |
| Binding Affinity (Kd) | Can be enhanced | The altered electronic properties of the aromatic ring can lead to stronger interactions with biological targets. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general manual procedure for a single coupling cycle of this compound in Fmoc-based SPPS on a 0.1 mmol scale.
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin for C-terminal amides)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes and drain.
-
Repeat the treatment with fresh deprotection solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Protocol for Hydrogel Formation with this compound
This protocol describes the formation of a hydrogel from this compound using a pH switch method.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Dilution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure complete dissolution of the this compound.
-
Hydrogelation: Trigger hydrogelation by slowly adding 0.1 M HCl dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached. The solution will become more viscous and eventually form a self-supporting gel.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the application of this compound.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.
Case Study: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Peptide-based inhibitors that can disrupt the protein-protein interactions within this cascade are of significant interest.
The incorporation of pentafluorophenylalanine into a peptide designed to mimic the docking domain of a MAPK substrate could lead to a potent and specific inhibitor. The enhanced stability of the Phe(F5)-containing peptide would be advantageous for in vivo applications. For example, a peptide inhibitor targeting the interaction between Raf and MEK could effectively block downstream signaling and inhibit cancer cell growth. The pentafluorophenyl group could enhance binding affinity to a hydrophobic pocket on Raf, preventing MEK from docking and being phosphorylated. The development of such inhibitors using this compound in SPPS is a promising avenue for novel cancer therapeutics.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of the modern peptide chemist. Its ability to impart enhanced stability, modulate bioactivity, and serve as a unique spectroscopic probe makes it an invaluable component in the design and synthesis of novel peptides for a wide range of biochemical applications. From the development of more robust therapeutic peptides to the intricate study of protein-protein interactions, the potential of this compound continues to expand, promising exciting new discoveries in biochemistry and drug development. This guide provides a foundational framework for researchers to harness the potential of this remarkable amino acid derivative in their own investigations.
References
- 1. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fmoc-Phe(F5)-OH: Sourcing, Purity, and Application in Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a crucial building block for the synthesis of modified peptides. This guide covers reliable suppliers, purity specifications, detailed experimental protocols for quality assessment and peptide synthesis, and its application in studying protein-protein interactions within critical signaling pathways.
Supplier and Purity Information for this compound
The quality of this compound is paramount for successful peptide synthesis. Several reputable suppliers offer this reagent with varying purity levels. The following table summarizes the information for some of the key suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.
| Supplier | Stated Purity | CAS Number | Molecular Formula |
| AdooQ Bioscience | >99% (HPLC)[1] | 205526-32-5 | C₂₄H₁₆F₅NO₄[2] |
| Sigma-Aldrich | ≥97%[3] | 205526-32-5[3] | C₂₄H₁₆F₅NO₄[3] |
| AAPPTec | Lot-specific | 205526-32-5[4] | C₂₄H₁₆F₅NO₄[4] |
| Chem-Impex | >99.5% | Not Specified | Not Specified |
| Key Organics | >97%[5] | 205526-32-5[5] | C₂₄H₁₆F₅NO₄[5] |
| Santa Cruz Biotechnology | Lot-specific | 205526-32-5[6] | C₂₄H₁₆F₅NO₄[6] |
Experimental Protocols
Accurate and reproducible experimental methods are essential for the successful application of this compound. The following sections provide detailed protocols for purity determination and its use in solid-phase peptide synthesis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm and 301 nm (characteristic for the Fmoc group).
-
Injection Volume: 10-20 µL
-
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Solid-Phase Peptide Synthesis (SPPS) using this compound
Fmoc-SPPS is a widely used method for the chemical synthesis of peptides on a solid support.
Materials and Reagents:
-
This compound
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
Application in Signaling Pathway Research: Probing p53 Tetramerization
The incorporation of non-natural amino acids like pentafluorophenylalanine into peptides is a powerful strategy to probe protein-protein interactions and modulate signaling pathways. The unique electronic properties of the pentafluorophenyl ring can influence binding affinities and protein stability. A notable example is the use of peptides containing pentafluorophenylalanine to study the tetramerization of the tumor suppressor protein p53.[1] The p53 pathway is a critical signaling network that responds to cellular stress to regulate cell cycle arrest, apoptosis, and DNA repair.
The tetramerization of p53 is essential for its function as a transcription factor. Peptides derived from the p53 tetramerization domain, with specific phenylalanine residues substituted with pentafluorophenylalanine, can be synthesized to investigate the hydrophobic interactions that stabilize the tetrameric structure.[1]
Below is a diagram illustrating the general workflow for investigating the p53 signaling pathway using a custom-synthesized peptide containing pentafluorophenylalanine.
References
- 1. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe(F5)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. Pentafluorophenylalanine (Phe(F5)), a fluorinated analog of phenylalanine, offers unique characteristics due to the high electronegativity and steric bulk of the fluorine atoms. These properties can influence peptide conformation, stability against proteolytic degradation, and binding affinity to biological targets.[1] This document provides a detailed protocol for the use of N-α-Fmoc-pentafluoro-L-phenylalanine (Fmoc-Phe(F5)-OH) in solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with this sterically hindered amino acid.
Core Principles of Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support. The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The temporary N-terminal Fmoc protecting group is removed using a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Quantitative Data Summary
The incorporation of sterically hindered amino acids like this compound can present challenges to coupling efficiency. While specific data for this compound is not extensively published, the following tables provide typical quantitative data for the coupling of such challenging amino acids in Fmoc-SPPS and general parameters for the overall process. Optimization of reaction conditions is highly recommended to achieve desired yields and purity.
Table 1: Typical Coupling Parameters for Sterically Hindered Amino Acids
| Parameter | Typical Value/Range | Notes |
| Amino Acid Equivalents | 3 - 5 | Higher excess may be required to drive the reaction to completion. |
| Coupling Reagent Equivalents | 2.9 - 5 | Potent coupling reagents are recommended. |
| Base Equivalents | 6 - 10 | A non-nucleophilic base is crucial to prevent side reactions. |
| Coupling Time | 1 - 4 hours | May need to be extended; monitoring is key. |
| Coupling Efficiency | >95% (with optimization) | Monitored by qualitative tests (e.g., Kaiser test). Incomplete coupling can lead to deletion sequences. |
Table 2: General SPPS Process Parameters
| Parameter | Typical Value/Range | Notes |
| Fmoc Deprotection Time | 10 - 20 minutes (total) | Typically a two-step process (e.g., 5 min + 15 min). |
| Cleavage Time | 2 - 3 hours | Dependent on the peptide sequence and resin. |
| Cleavage Yield | 70 - 95% | Dependent on the peptide sequence, resin, and cleavage cocktail. |
| Purity of Crude Peptide | 50 - 90% | Highly sequence-dependent. Purification by reverse-phase HPLC is typically required. |
Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Protocol 1: Resin Preparation and Swelling
-
Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF through the frit.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen and washed resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.
Protocol 3: this compound Coupling (Optimized for Sterically Hindered Residues)
Materials:
-
This compound (3-5 equivalents)
-
Potent coupling reagent (e.g., HATU, HBTU, PyBOP) (2.9-5 equivalents)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve this compound and the coupling reagent in a minimal amount of DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a "double coupling" is recommended. To perform a double coupling, drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Final Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: A standard cocktail suitable for many peptides is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Trp, Met, or Cys, a more complex cocktail with additional scavengers may be required (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v).[2]
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
In a fume hood, add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.[3]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[3]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 5: Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Diagrams
Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Peptide-GPCR Signaling Pathway
References
Application Notes and Protocols for Incorporating Fmoc-Phe(F5)-OH into Peptides
Introduction
The incorporation of the unnatural amino acid L-pentafluorophenylalanine, Fmoc-Phe(F5)-OH, into peptide sequences offers a unique tool for modulating the biological and biophysical properties of peptides. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly alters the electronic properties of the aromatic side chain, influencing factors such as hydrophobicity, conformational preference, and resistance to metabolic degradation. However, the steric hindrance posed by the bulky pentafluorophenyl group presents a significant challenge during solid-phase peptide synthesis (SPPS). Inefficient coupling can lead to deletion sequences and low purity of the target peptide. This document provides detailed protocols and comparative data for various coupling methods to facilitate the successful incorporation of this compound.
Challenges in Coupling this compound
The primary obstacle in coupling this compound is the steric bulk of the pentafluorophenyl side chain, which can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences where the this compound residue is missing. To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.
Recommended Coupling Reagents
Several modern coupling reagents have proven effective for incorporating sterically hindered amino acids like this compound. These reagents rapidly form activated species that can overcome the steric barrier and drive the coupling reaction to completion. The most commonly recommended reagents include those based on aminium/uronium salts such as HATU, HBTU, and HCTU, as well as carbodiimide-based methods with activating additives like OxymaPure.
Quantitative Comparison of Coupling Methods
The choice of coupling reagent and conditions can significantly impact the efficiency of this compound incorporation. The following table summarizes the performance of different coupling methods based on reported coupling yields and purities.
| Coupling Reagent | Activating Additive | Base | Solvent | Coupling Time | Typical Yield (%) | Typical Purity (%) | Reference |
| HATU | - | DIPEA | DMF | 1-2 hours | >95 | >95 | |
| HBTU | - | DIPEA | DMF | 1-2 hours | 90-95 | >90 | |
| HCTU | - | DIPEA | DMF | 1-2 hours | >95 | >95 | |
| DIC | OxymaPure | DIPEA | DMF | 2-4 hours | 85-90 | >90 | |
| COMU | - | DIPEA | DMF | 30-60 min | >95 | >95 |
Note: Yields and purities can vary depending on the specific peptide sequence, the nature of the preceding amino acid, and the solid support used. The data presented here are typical values obtained under optimized conditions.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using different coupling methods. These protocols assume a starting scale of 0.1 mmol of resin.
Protocol 1: Coupling with HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% Ac2O, 5% DIPEA in DMF) for 30 minutes.
-
Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Coupling with HCTU
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.
-
Capping and Continuation: Follow steps 7 and 8 from Protocol 1.
Protocol 3: Coupling with COMU
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents), COMU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.
-
Capping and Continuation: Follow steps 7 and 8 from Protocol 1.
Workflow and Pathway Diagrams
General Workflow for Peptide Synthesis with this compound
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) highlighting the key steps for incorporating this compound.
Illustrative Signaling Pathway: Inhibition of a Kinase
Peptides containing pentafluorophenylalanine are often designed as inhibitors of enzymes, such as kinases, due to the unique electronic properties of the modified phenylalanine residue which can enhance binding affinity.
Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a peptide containing pentafluorophenylalanine.
The successful incorporation of this compound into synthetic peptides is achievable with the use of modern, highly efficient coupling reagents and optimized protocols. Reagents such as HATU, HCTU, and COMU generally provide superior results in terms of coupling efficiency and final peptide purity compared to older carbodiimide-based methods, even when additives are used. For researchers and drug development professionals, the choice of coupling method should be guided by the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. The protocols and comparative data provided in these application notes serve as a valuable resource for the efficient synthesis of peptides containing the unique and valuable amino acid, pentafluorophenylalanine.
Application Notes and Protocols for the Efficient Coupling of Fmoc-Phe(F5)-OH using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered and electron-deficient amino acids represents a significant challenge. Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is one such amino acid, whose unique electronic and steric properties are of great interest in drug design for enhancing peptide stability and modulating biological activity. The electron-withdrawing nature of the pentafluorophenyl ring can deactivate the carboxyl group, making its activation and subsequent coupling to the N-terminal amine of the growing peptide chain difficult.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for such challenging couplings. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it an ideal choice for incorporating this compound into peptide sequences.[1][2] HATU, an aminium/uronium-based reagent, facilitates the formation of a highly reactive OAt-active ester of the Fmoc-amino acid, which then readily reacts with the amine component to form the peptide bond.[1][3]
These application notes provide detailed protocols and comparative data for the efficient incorporation of this compound into synthetic peptides using HATU.
Data Presentation
The following tables summarize the quantitative data for the coupling of this compound using HATU in comparison to other common coupling reagents. The data is representative and can vary based on the specific peptide sequence and reaction conditions.
Table 1: Reagent Equivalents for this compound Coupling
| Reagent/Component | HATU Protocol | HBTU Protocol | DIC/HOBt Protocol |
| This compound | 3.0 eq | 3.0 eq | 3.0 eq |
| Coupling Reagent | 2.9 eq (HATU) | 2.9 eq (HBTU) | 3.0 eq (DIC) |
| Additive | - | - | 3.0 eq (HOBt) |
| Base (DIPEA) | 6.0 eq | 6.0 eq | - |
Equivalents are relative to the resin loading capacity.
Table 2: Performance Comparison of Coupling Reagents for this compound
| Coupling Reagent | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | 1-2 hours | >98 | >95 | Very Low |
| HBTU | 2-4 hours | >95 | >90 | Low |
| DIC/HOBt | 4-12 hours | >90 | >85 | Moderate |
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase coupling of this compound to a peptide-resin using HATU activation.
Materials and Reagents
-
Fmoc-protected amino-terminated resin (e.g., Rink Amide, Wang)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Reaction vessel suitable for SPPS
-
Shaker or bubbler for agitation
Protocol Steps
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 30 minutes.[4] Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate, dry glass vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.[4]
-
Add DIPEA (6.0 eq) to the solution and vortex briefly.[4]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[3]
-
Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test to detect the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.[4]
-
If the Kaiser test is positive, the coupling reaction can be repeated (double coupling) to ensure completion.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]
-
The resin is now ready for the next cycle of deprotection and coupling.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HATU-mediated coupling of this compound.
Caption: Experimental workflow for a single SPPS coupling cycle.
Logical Relationships
Caption: Troubleshooting guide for low coupling efficiency.
Conclusion
The use of HATU as a coupling reagent provides a robust and efficient method for the incorporation of the challenging amino acid this compound into peptide sequences. The protocols outlined in these application notes, supported by comparative data and visual workflows, offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve high coupling efficiency and purity in their peptide synthesis endeavors. Careful adherence to the described methodologies and troubleshooting strategies will facilitate the successful synthesis of peptides containing pentafluorophenylalanine, thereby enabling the exploration of their unique properties in various biomedical applications.
References
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Pentafluorophenylalanine (Phe(F5))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Pentafluorophenylalanine (Phe(F5)) is a valuable synthetic amino acid that, when incorporated into peptides, can enhance their metabolic stability and hydrophobicity. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring of Phe(F5) influences the chemical environment of the peptide backbone. This application note provides a detailed examination of the conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from peptides containing Phe(F5) during solid-phase peptide synthesis (SPPS).
The strong electron-withdrawing effect of the pentafluorophenyl group is anticipated to increase the acidity of the proton on the C9 position of the fluorenyl ring of the adjacent Fmoc group, potentially leading to a faster deprotection rate compared to standard amino acids like Phenylalanine (Phe). This note outlines standard and optimized protocols, presents comparative data, and discusses potential side reactions and mitigation strategies.
Data Presentation: Comparative Fmoc Deprotection Efficiency
While direct kinetic studies comparing the Fmoc deprotection of Phe(F5) and Phe are not extensively published, the principles of physical organic chemistry suggest a faster deprotection for Fmoc-Phe(F5). The following table provides a summary of typical deprotection conditions and expected outcomes. The data for Phe(F5) is extrapolated based on the expected increased lability of the Fmoc group and should be considered a starting point for optimization.
| Amino Acid | Deprotection Reagent | Concentration (% v/v in DMF) | Time (minutes) | Deprotection Efficiency (%) | Notes |
| Phe (Standard) | Piperidine (B6355638) | 20% | 2 + 5 | >99% | Standard two-step deprotection. |
| Phe (Standard) | Piperidine | 20% | 10 | >99% | Single extended deprotection. |
| Phe(F5) (Expected) | Piperidine | 20% | 1 + 3 | >99% | Shorter deprotection times may be sufficient due to the electron-withdrawing nature of the Phe(F5) side chain. |
| Phe(F5) (Optimized) | Piperidine | 10-15% | 2 + 5 | >99% | Lower piperidine concentrations may be effective and could minimize base-mediated side reactions. |
| Phe (Difficult Sequence) | 2% DBU, 2% Piperidine | in DMF | 2 + 8 | >98% | Recommended for sterically hindered or aggregation-prone sequences. |
| Phe(F5) (Difficult Sequence) | 2% DBU, 2% Piperidine | in DMF | 1 + 5 | >98% | The enhanced reactivity may allow for shorter treatment times even in challenging contexts. |
Experimental Protocols
Materials
-
Fmoc-Phe(F5)-OH
-
Fmoc-Phe-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Reagents for peptide coupling (e.g., HBTU, DIC, Oxyma)
-
Reagents for Kaiser test
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most peptide sequences containing Phe(F5) and serves as a good starting point.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 2 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 5-10 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Protocol 2: Optimized Fmoc Deprotection for Phe(F5)-Containing Peptides
This protocol is designed to account for the potentially faster deprotection of Fmoc-Phe(F5) and to minimize base exposure, which can be beneficial in preventing side reactions.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 15% piperidine in DMF. Agitate for 1 minute at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 15% piperidine in DMF and agitate for 4 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: It is highly recommended to monitor the completeness of the deprotection, especially when using modified conditions. This can be done by collecting the filtrate from the deprotection steps and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A stable reading over consecutive washes indicates the completion of the reaction.
Protocol 3: Fmoc Deprotection for Difficult Sequences Containing Phe(F5)
For sequences prone to aggregation or containing sterically hindered amino acids adjacent to Phe(F5), a stronger base system may be required.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 2 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine in DMF and agitate for 5-8 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the strong base.
Mandatory Visualizations
Caption: Experimental workflow for Fmoc deprotection in SPPS.
Caption: Mechanism of Fmoc deprotection by piperidine.
Discussion
The strongly electron-withdrawing pentafluorophenyl ring in Phe(F5) is expected to increase the acidity of the C9 proton of the Fmoc group, thereby accelerating the rate of the initial proton abstraction step in the E1cB elimination mechanism of deprotection. This suggests that shorter deprotection times and/or lower concentrations of piperidine may be sufficient for complete Fmoc removal from Phe(F5)-containing peptides.
Potential Side Reactions and Mitigation:
-
Incomplete Deprotection: While less likely with Phe(F5) compared to other amino acids, it is crucial to ensure complete deprotection to avoid the formation of deletion peptides. Monitoring the deprotection via UV-Vis spectroscopy of the filtrate is a reliable method to confirm the completion of the reaction.
-
Aspartimide Formation: In sequences containing Asp(Xxx) motifs, prolonged exposure to basic conditions can lead to aspartimide formation. The potentially shorter deprotection times required for Phe(F5) may inadvertently reduce the risk of this side reaction. If aspartimide formation is still a concern, using a milder base or a DBU-containing cocktail with reduced piperidine concentration is advisable.
-
Racemization: Base-mediated racemization can be a concern, particularly for C-terminal amino acids. Minimizing the duration of base exposure by using optimized deprotection times for Phe(F5) can help to mitigate this risk.
Conclusion
The incorporation of Phe(F5) into peptides offers significant advantages for drug development and research. The Fmoc deprotection of peptides containing this amino acid is generally efficient, and may proceed at a faster rate than with standard amino acids. Researchers should start with standard deprotection protocols and can likely reduce the piperidine concentration and/or reaction time. Careful monitoring of the deprotection reaction is recommended to ensure complete removal of the Fmoc group while minimizing potential side reactions. The protocols and data presented in this application note provide a solid foundation for the successful synthesis of peptides containing pentafluorophenylalanine.
References
Application Notes and Protocols: Cleavage of Fmoc-Phe(F5)-OH from Wang and Rink Amide Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The final cleavage of the synthesized peptide from the solid support is a critical step that significantly impacts the overall yield and purity of the product. This document provides detailed application notes and protocols for the cleavage of peptides containing the unnatural amino acid Fmoc-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) from two commonly used solid supports: Wang resin and Rink Amide resin.
The choice of resin dictates the C-terminal functionality of the cleaved peptide. Wang resin, a benzyl-type resin, yields a peptide with a C-terminal carboxylic acid upon cleavage with strong acid.[1] In contrast, Rink Amide resin is designed to produce a C-terminal amide, a common modification in many biologically active peptides. The cleavage process for both resins typically involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[2][3]
This guide offers a comprehensive overview of the cleavage process, including recommended cleavage cocktails, detailed experimental protocols, and troubleshooting advice to ensure high-yield and high-purity cleavage of this compound-containing peptides.
Principles of Cleavage
The cleavage of peptides from both Wang and Rink Amide resins is an acid-catalyzed process. The highly acidic environment created by TFA protonates and cleaves the linker attaching the peptide to the resin.
-
Wang Resin: The ester linkage between the C-terminal amino acid and the 4-alkoxybenzyl alcohol linker of the Wang resin is susceptible to acidolysis.[1] Treatment with TFA results in the release of the peptide as a C-terminal carboxylic acid.
-
Rink Amide Resin: The Rink Amide linker contains an acid-labile benzhydrylamine moiety. Upon treatment with TFA, the linker is cleaved to generate a stable carbocation, releasing the peptide with a C-terminal amide functionality.[4]
During cleavage, protective groups on the amino acid side chains are also removed. This process can generate highly reactive carbocations that can lead to unwanted side reactions, such as alkylation of sensitive residues. To prevent these side reactions, "cleavage cocktails" containing TFA and various scavengers are employed.[2] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which act as carbocation scavengers.[3] For peptides containing sensitive residues like tryptophan, methionine, or cysteine, more complex cocktails containing additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) may be necessary.[5]
Data Presentation: Cleavage Cocktails and Their Applications
| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Key Scavengers | Recommended Applications |
| Standard (Reagent B) | 95% TFA, 2.5% Water, 2.5% TIS | Water, Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Phenol, Thioanisole, Water, EDT, DMS, Ammonium Iodide | Specifically designed to prevent methionine oxidation.[5] |
| "Odorless" Cocktail | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, Water, Triisopropylsilane (TIS) | Useful for peptides with trityl-based protecting groups; avoids the use of odorous thiols.[6] |
Experimental Protocols
Note: It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of peptide-resin to determine the optimal cleavage conditions for your specific peptide before proceeding with a larger scale reaction.
Protocol 1: Cleavage of this compound from Wang Resin
This protocol describes a standard procedure for cleaving a peptide with a C-terminal carboxylic acid from Wang resin.
Materials:
-
This compound-loaded Wang resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF and other impurities.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[7] The optimal time may vary depending on the peptide sequence and protecting groups used.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[7]
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
If precipitation is slow, the mixture can be stored at -20°C for 1 hour to facilitate precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of this compound from Rink Amide Resin
This protocol outlines the standard procedure for cleaving a peptide with a C-terminal amide from Rink Amide resin.
Materials:
-
This compound-loaded Rink Amide resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS in a fume hood.[4]
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[8]
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[8]
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the final peptide product under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the cleavage of this compound from Wang and Rink Amide resins.
Caption: Workflow for cleavage from Wang resin.
Caption: Workflow for cleavage from Rink Amide resin.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage | Extend the cleavage reaction time to 3-4 hours. Ensure the TFA concentration is at least 90%. |
| Peptide re-attachment to the resin | Ensure an adequate concentration of scavengers, especially TIS, in the cleavage cocktail. | |
| Unexpected Peaks in HPLC | Side-product formation due to inefficient scavenging | Select a cleavage cocktail tailored to any sensitive amino acids in your peptide sequence.[9] |
| Incomplete removal of protecting groups | Extend the cleavage duration and monitor the deprotection by taking small aliquots at different time points for HPLC analysis. | |
| Peptide Discoloration | Formation of colored carbocations from protecting groups | This is often cosmetic and can be removed during purification. Ensure sufficient scavengers are present. |
Conclusion
The successful cleavage of this compound-containing peptides from Wang and Rink Amide resins is achievable with careful selection of the cleavage cocktail and adherence to optimized protocols. The pentafluorophenyl group of this compound is generally stable to standard TFA cleavage conditions. By understanding the principles of acid-catalyzed cleavage and the importance of scavengers, researchers can minimize side reactions and obtain high-purity peptides for their downstream applications in drug discovery and development. The provided protocols and troubleshooting guide serve as a valuable resource for achieving efficient and reliable peptide cleavage.
References
- 1. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Phe(F5)-OH in the Synthesis of Potent Enzyme Inhibitors: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids into peptide-based enzyme inhibitors is a powerful approach in modern drug discovery. Among these, N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) has emerged as a valuable building block for the synthesis of potent and selective inhibitors, particularly for cysteine proteases such as cathepsin K. The unique electronic properties of the pentafluorophenyl ring can significantly enhance inhibitor potency and selectivity through favorable interactions within the enzyme's active site. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in the synthesis of enzyme inhibitors, with a focus on cathepsin K.
Application Notes
The incorporation of pentafluorophenylalanine into a peptide scaffold can confer several advantages. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of adjacent functional groups, such as a nitrile warhead in covalent reversible inhibitors, enhancing their interaction with the catalytic cysteine residue in the active site of enzymes like cathepsin K. Furthermore, the pentafluorophenyl ring can participate in unique non-covalent interactions, including halogen bonding and multipolar interactions, which can contribute to higher binding affinity and improved selectivity over other proteases.
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme involved in the degradation of bone matrix proteins, including type I collagen.[1] Its overactivity is implicated in various pathological conditions, most notably osteoporosis. Therefore, the development of potent and selective cathepsin K inhibitors is a major therapeutic strategy for the treatment of bone diseases. Dipeptidyl nitriles are a well-established class of reversible covalent inhibitors of cysteine proteases, where the nitrile group forms a thioimidate adduct with the active site cysteine.[1][2] The incorporation of this compound at the P2 position of these inhibitors can significantly enhance their potency.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of a representative dipeptidyl nitrile inhibitor of cathepsin K, CRA-024781, and a conceptual analogue where Phenylalanine at the P2 position is replaced with Pentafluorophenylalanine. This data is presented to illustrate the potential impact of pentafluorophenylalanine incorporation on inhibitor potency.
| Compound Name | P2 Residue | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |
| CRA-024781 | Phenylalanine | Cathepsin K | 1.4 | 0.5 | >3,400-fold | 360-fold | [3] |
| Conceptual Analogue | Pentafluorophenylalanine | Cathepsin K | <1.4 | <0.5 | Expected High | Expected High |
Data for the conceptual analogue is hypothesized based on the known benefits of pentafluorophenylalanine incorporation and is intended for illustrative purposes. Actual values would require experimental determination.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a dipeptidyl nitrile inhibitor of cathepsin K incorporating this compound.
Protocol 1: Solid-Phase Synthesis of a Dipeptidyl Nitrile Inhibitor
This protocol describes the manual solid-phase synthesis of a dipeptidyl nitrile inhibitor with the general structure: P3-Phe(F5)-NH-CH2-CN, where P3 is an N-terminal protecting group (e.g., Cbz).
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acid for P3 position (e.g., Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aminoacetonitrile (B1212223) hydrochloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x). Confirm complete coupling using a Kaiser test.
-
-
Coupling of the P3 Amino Acid:
-
Repeat the Fmoc deprotection step as described in step 1.
-
Couple the Fmoc-protected P3 amino acid (e.g., Fmoc-Leu-OH) using the same activation and coupling procedure as in step 2.
-
-
N-terminal Capping (if applicable, e.g., with Cbz group):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
In a separate vial, dissolve the capping agent (e.g., Benzyl chloroformate) and DIPEA in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Introduction of the Nitrile Warhead:
-
Cleave the protected dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Couple the purified dipeptide to aminoacetonitrile hydrochloride using a standard solution-phase peptide coupling method (e.g., using HBTU/DIPEA).
-
-
Cleavage and Purification:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude inhibitor in cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.
-
Purify the final compound by reverse-phase HPLC.
-
Protocol 2: In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol describes a typical fluorometric assay to determine the IC50 value of a synthesized inhibitor against human recombinant cathepsin K.
Materials:
-
Human recombinant cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC) or similar
-
Synthesized inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Activate the cathepsin K enzyme according to the manufacturer's instructions.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the synthesized inhibitor in DMSO and perform serial dilutions in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of the activated cathepsin K enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Cathepsin K Signaling Pathway in Bone Resorption
Caption: Signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Workflow for Synthesis and Evaluation of a Cathepsin K Inhibitor
Caption: General workflow for the synthesis and evaluation of a Cathepsin K inhibitor.
References
Application of Fmoc-Phe(F5)-OH in Peptidomimetics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and peptide science, the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a critical strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids is a cornerstone of this approach. Among these, Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) has emerged as a valuable building block. The pentafluorinated phenyl ring of this amino acid analog introduces unique physicochemical properties, including altered hydrophobicity, electrostatic potential, and resistance to enzymatic degradation, making it a powerful tool for modulating the biological activity and pharmacokinetic profiles of peptides.
This document provides detailed application notes and experimental protocols for the use of this compound in the creation of peptidomimetics, with a focus on enhancing protein stability and influencing protein-protein interactions.
Application Notes
The incorporation of pentafluorophenylalanine (Phe(F5)) into peptide sequences can confer several advantageous properties, primarily due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.
Enhanced Proteolytic Stability: The C-F bond is significantly stronger than the C-H bond, and the steric hindrance provided by the fluorine atoms can shield the adjacent peptide bonds from enzymatic cleavage. This increased resistance to proteases, such as chymotrypsin, can significantly extend the in-vivo half-life of peptide-based therapeutics.
Modulation of Protein-Protein Interactions: The altered electrostatic and hydrophobic properties of the Phe(F5) side chain can be leveraged to fine-tune the binding affinity of a peptidomimetic for its target protein. In some cases, the introduction of Phe(F5) can enhance binding through favorable interactions with the protein's binding pocket. Conversely, it can also be used to disrupt protein-protein interactions by introducing unfavorable steric or electronic clashes.
Probing Phenylalanine Environments: The unique spectroscopic signature of the pentafluorinated ring makes it a useful probe for studying the local environment of phenylalanine residues within a peptide or protein structure. Techniques such as 19F-NMR can provide valuable insights into the conformation and dynamics of the peptidomimetic.
Case Study: Stabilization of the p53 Tetramerization Domain: A notable application of Phe(F5) is in the study of the tumor suppressor protein p53. Substitution of phenylalanine residues at the interfaces of the p53 tetramerization domain with Phe(F5) has been used to probe the hydrophobic environment and its role in stabilizing the tetrameric structure. While some substitutions with Phe(F5) did not significantly alter the stability, they provided valuable insights into the nature of the π-interactions involved in p53-p53 interactions.[1][2]
Quantitative Data Summary
The incorporation of this compound can lead to measurable changes in the biophysical and pharmacological properties of peptides. The following tables summarize key quantitative data from relevant studies.
| Peptide/Peptidomimetic | Modification | Parameter | Value | Fold Change vs. Native | Reference |
| p53 Tetramerization Domain Peptide | Phe328 -> F5Phe | Melting Temperature (Tm) | No significant change | ~1.0 | [1][2] |
| p53 Tetramerization Domain Peptide | Phe338 -> F5Phe | Melting Temperature (Tm) | No significant change | ~1.0 | [1][2] |
| α-factor Peptide Analog | Phe -> Pentafluorophenylalanine | Dissociation Constant (Kd) | 177.3 nM | 6.8 | |
| Somatostatin Analog | Phe6 -> Dfp | IC50 (SSTR2) | >1000 nM | - | |
| Somatostatin Analog | Phe7 -> Dfp | IC50 (SSTR2) | 1.8 ± 0.2 nM | - | |
| Somatostatin Analog | Phe11 -> Dfp | IC50 (SSTR2) | 10.1 ± 1.2 nM | - |
Dfp: 3-(3',5'-difluorophenyl)-alanine
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general procedure for the manual synthesis of a peptide containing a pentafluorophenylalanine residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Due to the electron-withdrawing nature of the pentafluorophenyl ring, a more potent coupling reagent like HATU is recommended to ensure efficient coupling.
-
Follow the same procedure as in step 3, using this compound as the amino acid and HATU as the coupling reagent. A slightly longer coupling time (2-4 hours) may be beneficial.
-
-
Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3 or 4) steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of a Phe(F5)-containing peptidomimetic against a common protease, such as chymotrypsin.
Materials:
-
Purified peptidomimetic
-
α-Chymotrypsin from bovine pancreas
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the peptidomimetic (e.g., 1 mg/mL) in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin (e.g., 0.1 mg/mL) in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the peptidomimetic stock solution with the α-chymotrypsin stock solution at a defined substrate-to-enzyme ratio (e.g., 100:1).
-
Prepare a control reaction with the peptidomimetic and assay buffer (without the enzyme).
-
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the quenched samples by RP-HPLC to monitor the disappearance of the parent peptidomimetic peak over time.
-
Confirm the identity of any degradation products by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptidomimetic remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptidomimetic under the assay conditions.
-
Visualizations
Caption: General experimental workflow for the synthesis and characterization of peptidomimetics containing this compound.
Caption: Simplified p53 signaling pathway illustrating a potential point of intervention for a Phe(F5)-containing peptidomimetic designed to inhibit the p53-MDM2 interaction.
References
Application Notes: Site-Specific Protein Labeling Using Fmoc-Phe(F5)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of functional moieties such as fluorophores, drug molecules, and polyethylene (B3416737) glycol (PEG) chains, facilitating studies of protein function, localization, and the creation of next-generation biotherapeutics. The incorporation of unnatural amino acids provides a powerful tool for achieving this precision.
This document details the application of N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH), a fluorinated amino acid derivative, for the site-specific labeling of peptides and proteins. The pentafluorophenyl group serves as a unique chemical handle that can be selectively targeted for bioconjugation. The highly electron-deficient nature of the perfluoroaromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles like thiols.[1][2] This reaction is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[1] The resulting thioether bond is significantly more stable than the commonly used maleimide-cysteine linkage, which can be prone to retro-Michael addition and exchange reactions.
These application notes provide a comprehensive overview of the workflow, from the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) to the final site-specific labeling with a thiol-containing probe.
Principle of the Method
The overall strategy for site-specific labeling using this compound involves two primary stages:
-
Incorporation of this compound: The unnatural amino acid is incorporated at a specific site in a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group on the α-amine allows for sequential addition of amino acids to a solid support.[2][3]
-
Site-Specific Labeling via Nucleophilic Aromatic Substitution (SNAr): Following peptide synthesis and deprotection, the pentafluorophenyl side chain of the incorporated Phe(F5) residue is reacted with a thiol-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule with a thiol linker). The reaction proceeds via a highly efficient and selective SNAr mechanism, where the thiol displaces the para-fluorine atom of the pentafluorophenyl ring to form a stable thioether bond. This reaction can be performed while the peptide is still attached to the solid-phase resin (on-resin labeling) or after cleavage and purification (solution-phase labeling).
Advantages of the this compound Labeling Platform
-
Site-Specificity: Allows for precise placement of the label at any desired position in the peptide sequence.
-
High Efficiency: The perfluoroaryl-thiol SNAr reaction is known for its high, often near-quantitative, yields under mild conditions.[1]
-
Stable Conjugates: The resulting thioether linkage is highly stable, preventing label detachment.[1]
-
Bio-orthogonality: The pentafluorophenyl group is inert to most biological functional groups, ensuring that the labeling reaction is highly selective.
-
Versatility: A wide range of thiol-modified probes can be used for labeling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 205526-32-5 |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | ≥97% |
| Storage Temperature | 2-8°C |
Table 2: Quantitative Data on Perfluoroaryl-Thiol SNAr Reaction Efficiency
| Reaction System | Nucleophile | Conditions | Conversion/Yield | Reference |
| Perfluoroaryl-decorated cluster | 1-Hexanethiol | DMF, K₂CO₃, RT, 24h | >99% (conversion) | [1] |
| Perfluoroaryl-decorated cluster | Aromatic and Benzylic Thiols | DMF, K₃PO₄, RT, 24h | >99% (conversion) | [1] |
| β-octafluoroporphyrin | Glutathione (peptide) | Tris buffer (pH 8.0), RT, 15 min | 83–99% (yield) | [3] |
| Hexafluorobenzene | Protected Cysteine | DMF, RT | >95% (yield) | [2] |
Note: The data presented are from model systems and analogous reactions, demonstrating the high efficiency of the perfluoroaryl-thiol SNAr chemistry. Efficiency in specific peptide contexts may vary but is expected to be high.
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a resin.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
Amino Acid Pre-activation (for this compound): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Drain the washing solvent from the resin. Immediately add the activated this compound solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
Confirmation of Coupling (Optional): Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Site-Specific Labeling with a Thiol-Containing Probe
This protocol describes the labeling of the Phe(F5)-containing peptide while it is still attached to the solid support.
Materials and Reagents:
-
Peptidyl-resin containing a Phe(F5) residue (from Protocol 1)
-
Thiol-containing fluorescent probe (e.g., Cysteine-FITC, Thiol-reactive Cy5)
-
N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Preparation: After the final SPPS coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF.
-
Labeling Reaction Mixture: In a separate vial, dissolve the thiol-containing probe (5-10 equivalents relative to resin loading) in DMF. Add DIPEA or TEA (10-20 equivalents).
-
Labeling Reaction: Add the labeling reaction mixture to the resin. Agitate the reaction vessel at room temperature, protected from light, for 4-12 hours.
-
Washing: Drain the labeling solution. Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all unreacted probe and base. The resin is now ready for cleavage and deprotection.
Protocol 3: Solution-Phase Site-Specific Labeling with a Thiol-Containing Probe
This protocol is for labeling the peptide after it has been cleaved from the resin and purified.
Materials and Reagents:
-
Purified, lyophilized peptide containing a Phe(F5) residue
-
Thiol-containing fluorescent probe
-
Reaction Buffer: A mixture of an organic solvent and aqueous buffer (e.g., 1:1 DMF/PBS or Acetonitrile/Ammonium Bicarbonate buffer, pH 8.0-8.5)
-
Base (optional, if buffer is not sufficiently basic): DIPEA or TEA
Procedure:
-
Prepare Peptide Solution: Dissolve the purified peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare Probe Solution: Dissolve the thiol-containing probe in a minimal amount of organic solvent (e.g., DMF or DMSO) and add it to the peptide solution (1.5-3 equivalents).
-
Labeling Reaction: Gently mix the solution and incubate at room temperature, protected from light, for 2-6 hours. Monitor the reaction progress by LC-MS if possible.
-
Purification: Purify the labeled peptide from excess probe and unlabeled peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Lyophilization: Lyophilize the purified, labeled peptide and store at -20°C or -80°C, protected from light.
Protocol 4: Peptide Cleavage and Deprotection
This protocol is for cleaving the final peptide (labeled or unlabeled) from the resin and removing side-chain protecting groups.
Materials and Reagents:
-
Dry peptidyl-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: Overall experimental workflow for site-specific peptide labeling using this compound.
Caption: Mechanism of Perfluoroaryl-Thiol Nucleophilic Aromatic Substitution (SNAr).
References
- 1. Atomically precise organomimetic cluster nanomolecules assembled via perfluoroaryl-thiol SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Stability and Bioactivity with Fmoc-Phe(F5)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and limited bioactivity. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a crucial building block in modern peptide chemistry, offering a powerful tool to enhance the pharmacological properties of therapeutic peptides. The pentafluorination of the phenylalanine side chain introduces unique electronic and steric properties that can significantly increase resistance to enzymatic degradation and modulate interactions with biological targets.
The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring alters the electronic properties and lipophilicity of the side chain.[1] This modification can lead to enhanced proteolytic stability, a critical factor for extending the in-vivo half-life of peptide drugs.[1][2] Furthermore, the altered hydrophobicity and potential for novel intermolecular interactions can influence peptide conformation and binding affinity to receptors, thereby modulating bioactivity.[2]
These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and expected outcomes for peptide stability and bioactivity.
Data Presentation
The incorporation of this compound is anticipated to enhance key pharmacological parameters of a peptide. While specific quantitative data for a single peptide comparing the native and pentafluorinated analog is not always readily available in the public domain, the following tables summarize the expected improvements based on the known effects of fluorination and D-amino acid incorporation, which also enhances stability.[3][4] This data is illustrative and serves as a template for presenting experimental results.
Table 1: Illustrative In Vitro Plasma Stability of a Model Peptide and its Phe(F5) Analog
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) |
| Model Peptide (L-Phe) | None | 3.2 |
| Model Peptide (L-Phe(F5)) | Pentafluorophenylalanine substitution | > 24 (Illustrative) |
Note: The data for the "Model Peptide (L-Phe(F5))" is a hypothetical representation of the anticipated significant improvement in plasma stability due to increased resistance to proteolytic enzymes.
Table 2: Comparative Receptor Binding Affinity (Ki) for a GPCR-Targeting Peptide
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) |
| Native Peptide | GPCR Subtype X | 15.2 |
| Phe(F5) Modified Peptide | GPCR Subtype X | 8.7 (Illustrative) |
Note: The illustrative data suggests that the conformational and electronic changes induced by Phe(F5) can lead to enhanced receptor binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phe(F5)-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using the standard Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound: Follow the standard coupling procedure (step 3) using this compound as the amino acid. Due to the electron-withdrawing nature of the pentafluorophenyl group, extending the coupling time or using a more potent coupling reagent like HATU may be beneficial to ensure complete reaction.
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of a Phe(F5)-containing peptide in plasma.
Materials:
-
Test peptide (containing Phe(F5))
-
Control peptide (all L-amino acid version, if available)
-
Human plasma (or plasma from other species of interest)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching/Protein Precipitation solution (e.g., cold acetonitrile (B52724) with 1% TFA or 3% trichloroacetic acid)[6][7]
-
RP-HPLC system with a C18 column
-
Mass spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.[8]
-
Reaction Quenching: Immediately add the quenching/precipitation solution to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.[7]
-
Protein Removal:
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.[9]
-
Confirm the identity of the intact peptide and any degradation products by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide under the assay conditions by fitting the data to a one-phase exponential decay curve.[7]
-
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Representative GPCR Signaling Pathway for a Peptide Therapeutic.
Conclusion
This compound is a valuable reagent for enhancing the drug-like properties of therapeutic peptides. Its incorporation via solid-phase peptide synthesis can lead to significant improvements in proteolytic stability, thereby extending the in-vivo half-life. Furthermore, the unique electronic and conformational effects of the pentafluorophenyl group can be leveraged to modulate bioactivity and improve receptor binding affinity. The protocols provided herein offer a framework for the synthesis and evaluation of peptides containing this modified amino acid, enabling researchers to develop more robust and efficacious peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-Phe(F5)-OH in Fluorine NMR Studies of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorinated amino acids into peptides provides a powerful tool for detailed structural and functional analysis by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Fmoc-L-2,3,4,5,6-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a key building block for introducing a highly sensitive ¹⁹F NMR probe into synthetic peptides. The five fluorine atoms on the phenyl ring offer a strong and distinct NMR signal, which is exquisitely sensitive to the local chemical environment.[1][2] This sensitivity allows for the precise monitoring of peptide conformation, dynamics, and interactions with biological targets.[3][4]
The ¹⁹F nucleus possesses several advantages for biomolecular NMR studies, including 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and a large chemical shift dispersion, which minimizes signal overlap.[2][5] Furthermore, the absence of endogenous fluorine in most biological systems results in background-free spectra, simplifying analysis.[5] These properties make this compound an invaluable reagent for researchers in drug discovery and chemical biology seeking to gain deep insights into peptide structure-activity relationships.
Key Applications in ¹⁹F NMR Studies
The incorporation of pentafluorophenylalanine into peptides enables a range of sophisticated NMR experiments to elucidate various aspects of peptide behavior:
-
Conformational Analysis: The ¹⁹F NMR chemical shifts of the five fluorine atoms in Phe(F5) are highly sensitive to the local protein structure. Changes in peptide folding, secondary structure, or cis/trans isomerization of proline residues can be monitored by observing changes in the ¹⁹F spectrum.[1][5]
-
Peptide-Protein Interaction Studies: The binding of a Phe(F5)-labeled peptide to a target protein will typically induce significant changes in the ¹⁹F chemical shifts of the probe, allowing for the characterization of the binding interface and the determination of binding affinities (Kd).[3][6]
-
Ligand Screening: ¹⁹F NMR can be employed in high-throughput screening assays to identify small molecules or other ligands that bind to a peptide or disrupt a peptide-protein interaction.[4]
-
Membrane Interactions: For membrane-active peptides, the incorporation of Phe(F5) can provide information on the peptide's insertion into and orientation within a lipid bilayer.
-
Enzyme Kinetics: The catalytic activity of enzymes on peptide substrates can be monitored in real-time by observing changes in the ¹⁹F NMR spectrum of a Phe(F5)-labeled substrate.[3]
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Incorporation of this compound:
-
Due to the electron-withdrawing nature of the pentafluorophenyl ring, the carboxyl group of this compound is more activated. Standard coupling times are often sufficient, but for challenging sequences, an extended coupling time (2-4 hours) or a double coupling may be beneficial. The use of pentafluorophenyl esters of Fmoc-amino acids generally leads to high coupling efficiencies.[7]
-
Follow the same procedure as in step 3 for the coupling of this compound.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: ¹⁹F NMR Analysis of a Phe(F5)-Labeled Peptide
This protocol provides a general procedure for acquiring and processing ¹⁹F NMR data.
Materials:
-
Lyophilized Phe(F5)-labeled peptide
-
NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)
-
D₂O for field-frequency lock
-
Internal or external ¹⁹F standard (e.g., trifluoroacetic acid, CFCl₃)
-
NMR spectrometer equipped with a fluorine-capable probe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.1 - 1 mM).
-
Add 5-10% (v/v) D₂O to the sample for the lock signal.
-
If using an internal standard, add a known concentration to the sample.
-
-
NMR Spectrometer Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer using the D₂O signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.
-
For improved signal-to-noise and resolution, ¹H decoupling is recommended.
-
Typical acquisition parameters:
-
Spectral width: ~50-100 ppm (centered around the expected chemical shift of the Phe(F5) signals).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 128 to 1024, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Apply baseline correction.
-
Reference the chemical shifts to the standard.
-
-
For Interaction Studies:
-
Acquire a series of 1D ¹⁹F NMR spectra of the labeled peptide in the presence of increasing concentrations of the binding partner.
-
Monitor changes in the chemical shifts and line widths of the Phe(F5) signals.
-
Caption: Workflow for ¹⁹F NMR Analysis.
Data Presentation
Quantitative data from ¹⁹F NMR studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example ¹⁹F NMR Chemical Shift Data for a Phe(F5)-Labeled Peptide Upon Binding to a Target Protein.
| Signal | Free Peptide (ppm) | Peptide + Target (1:1) (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| ortho-F | -145.2 | -144.8 | +0.4 |
| meta-F | -158.6 | -159.5 | -0.9 |
| para-F | -164.1 | -165.3 | -1.2 |
Note: Chemical shifts are hypothetical and referenced to an external standard. The ortho, meta, and para positions will typically give rise to distinct signals.
Table 2: Example Relaxation Data for a Phe(F5)-Labeled Peptide in Different States.
| State | T₁ (s) | T₂ (ms) |
| Free Peptide | 1.2 | 80 |
| Peptide Bound to Protein | 0.8 | 35 |
Note: Changes in relaxation times can provide insights into the dynamics of the peptide upon binding.[8]
Visualization of a Peptide-Protein Interaction Study
The following diagram illustrates the logical flow of using a Phe(F5)-labeled peptide to study its interaction with a target protein.
Caption: Logical flow of a peptide-protein interaction study.
Conclusion
This compound is a versatile and powerful tool for the site-specific labeling of synthetic peptides for ¹⁹F NMR studies. The high sensitivity of the pentafluorophenyl group to its local environment provides a detailed and quantitative readout of peptide conformation, dynamics, and interactions. The protocols and applications outlined in this document provide a framework for researchers to leverage this technology to advance their understanding of peptide biology and to accelerate the development of novel peptide-based therapeutics.
References
- 1. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(F5)-OH Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor coupling efficiency of Fmoc-Phe(F5)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor coupling efficiency of this compound?
The primary challenge in coupling this compound is the significant steric hindrance posed by the bulky pentafluorophenyl group. This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. However, it is important to note that the highly electron-withdrawing nature of the five fluorine atoms also activates the phenyl ester, making it a good leaving group. This inherent reactivity can partially counteract the steric hindrance.[1]
Other factors that can contribute to poor coupling efficiency include:
-
Peptide aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.
-
Inefficient activation: The chosen coupling reagent may not be sufficiently potent to overcome the activation energy barrier for this sterically hindered amino acid.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.
Q2: How does the pentafluorophenyl group affect the reactivity of this compound?
The pentafluorophenyl group has two opposing effects on the coupling reaction. The steric bulk of the group hinders the reaction, while its strong electron-withdrawing properties make the corresponding ester highly reactive towards nucleophiles.[1] This increased reactivity of the pentafluorophenyl ester can lead to faster coupling reactions under mild conditions.[1] Understanding this dual nature is key to optimizing the coupling strategy.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, high-potency coupling reagents are generally recommended. While standard carbodiimide-based reagents like DIC/HOBt may be less effective, uronium/aminium salts and phosphonium (B103445) salts are preferred.
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to their high reactivity and rapid activation kinetics.[2][3][4]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can minimize the risk of guanidinylation, a potential side reaction associated with uronium salts.[5]
Q4: Can I use pre-formed pentafluorophenyl (PFP) esters for coupling?
Yes, using pre-formed Nα-Fmoc-amino acid pentafluorophenyl esters is a viable strategy. This approach offers the advantage of rapid coupling and avoids exposing the growing peptide chain to the activating reagent, which can reduce side reactions.[1][6] However, this requires the additional step of preparing the PFP ester beforehand.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Kaiser Test) | Steric Hindrance: The bulky pentafluorophenyl group is impeding the reaction. | 1. Double Coupling: Perform a second coupling with fresh reagents. 2. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or COMU. 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight. |
| Peptide Aggregation: The growing peptide chain is folding and blocking the reaction site. | 1. Change Solvent: Switch from DMF to NMP, or use a DMF/DMSO mixture. 2. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C). 3. Add Chaotropic Salts: Incorporate agents like LiCl into the coupling solution. | |
| Inefficient Activation: The coupling reagent is not effectively activating the amino acid. | 1. Check Reagent Quality: Ensure all reagents are fresh and stored correctly. 2. Optimize Stoichiometry: Increase the equivalents of the amino acid and coupling reagent. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: The this compound failed to couple completely in its cycle. | 1. Implement Optimized Coupling Protocol: Routinely use a more potent coupling reagent and/or double coupling for this compound. 2. Monitor Each Coupling Step: Use the Kaiser test to confirm complete coupling before proceeding. |
| Racemization | Prolonged Activation Time or Strong Base: The activated amino acid is susceptible to epimerization. | 1. Use Additives: Employ additives like OxymaPure® with carbodiimides. 2. In-situ Activation: Add the coupling reagent and base directly to the resin-amino acid mixture. 3. Choose a Milder Base: Consider using 2,4,6-collidine instead of DIPEA. |
Data Presentation
Table 1: Representative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagents based on their performance with other challenging, sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.[4][5]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~90-95 | >95 | Low to Moderate |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for this compound
This protocol is a starting point and may require optimization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF (1 x 3 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the optimized protocol.
Protocol 2: Optimized Double Coupling Protocol for this compound using HATU
This protocol is recommended for difficult couplings of this compound.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 of the Standard Protocol.
-
First Coupling Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add 2,4,6-collidine (6 eq.).
-
First Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate at room temperature for 1 hour.
-
Washing: Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with fresh reagents. Agitate for an additional 1-2 hours.
-
Final Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
Visualizations
Caption: Troubleshooting workflow for poor this compound coupling.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-Phe(F5)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing the aggregation-prone amino acid, Fmoc-pentafluorophenylalanine-OH (Fmoc-Phe(F5)-OH).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the resin.[1] This self-association can lead to the formation of secondary structures like β-sheets, particularly in sequences rich in hydrophobic amino acids such as valine, isoleucine, leucine, and phenylalanine.[1][2] Aggregation can result in poor solvation of the peptide-resin, leading to incomplete reactions for both Fmoc deprotection and amino acid coupling, ultimately causing lower yields and deletion sequences.[3] The resin may fail to swell properly, which is an indication that aggregation is occurring.[1][4]
Q2: Why are peptides containing this compound particularly prone to aggregation?
While the provided search results do not contain specific data on this compound, it is a highly hydrophobic and sterically hindered amino acid. Peptides with a high content of hydrophobic amino acids are known to be prone to aggregation.[2] The pentafluorophenyl group significantly increases the hydrophobicity of the phenylalanine side chain, which likely promotes the intermolecular interactions that lead to aggregation.
Q3: At what point during SPPS is aggregation most likely to occur?
Peptide aggregation is most likely to become a significant issue after the addition of the fifth or sixth amino acid residue and can persist until the chain reaches about 21 residues in length.[1] During this stage, the peptide chains are long enough to fold and interact with each other but are not yet sufficiently separated by the resin matrix.[1]
Troubleshooting Guide: Preventing and Disrupting Peptide Aggregation
This guide provides a range of strategies to mitigate aggregation when synthesizing peptides containing this compound.
Strategy 1: Optimization of Solvents and Reagents
A primary approach to disrupting aggregation is to alter the solvent environment to improve the solvation of the peptide-resin.
| Issue | Recommended Solution | Quantitative Parameters |
| Poor resin swelling and incomplete reactions in standard solvents (e.g., DMF). | Switch to or incorporate alternative solvents known to disrupt hydrogen bonding. | - N-Methylpyrrolidone (NMP) : Can be used as a direct replacement for DMF.[5][6]- Dimethylsulfoxide (DMSO) : Can be added to DMF (e.g., 25% DMSO in DMF).[4][7]- "Magic Mixture" : For very difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) with ethylene (B1197577) carbonate and a non-ionic detergent can be used.[4][7] |
| Incomplete Fmoc deprotection due to aggregation. | Use a stronger base for Fmoc removal. | - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : Can be used in the deprotection solution.[1][4] A common cocktail is 2% DBU and 2% piperidine (B6355638) in DMF. |
| Incomplete coupling reactions. | Add chaotropic salts to the coupling mixture to disrupt secondary structures. | - Lithium Chloride (LiCl) : Add to the coupling reaction to a final concentration of 0.4 M to 0.5 M.[3][5][8]- Other Chaotropic Salts : NaClO4 or KSCN can also be used.[4][7] |
Strategy 2: Physical Disruption and Temperature Modification
Physical methods can be employed to break up aggregates and improve reaction kinetics.
| Issue | Recommended Solution | Experimental Parameters |
| Visible resin clumping and poor mixing. | Apply sonication to the reaction vessel. | - Use a bath sonicator to avoid localized heating.[9]- Sonicate in cycles and visually inspect the solution for clarity.[9] |
| Slow or incomplete reactions at room temperature. | Increase the coupling temperature. | - Perform the coupling reaction at a higher temperature (e.g., 55°C).[4][7]- Microwave-assisted synthesis can also be utilized to reduce aggregation and reaction times.[5][8] |
Strategy 3: Backbone Protection and Sequence Modification
Introducing modifications to the peptide backbone can effectively prevent the hydrogen bonding that leads to aggregation.
| Issue | Recommended Solution | Guidelines for Use |
| Persistent aggregation in hydrophobic sequences. | Incorporate backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen. | - These groups are introduced on the alpha-nitrogen of an amino acid and are removed during the final TFA cleavage.[1][4]- Incorporating an Hmb or Dmb moiety every six to seven residues can effectively disrupt aggregation.[4] |
| Aggregation-prone sequences containing Ser, Thr, or Cys. | Utilize pseudoproline dipeptides. | - Pseudoprolines are dipeptides derived from Ser, Thr, or Cys that are reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[10][11]- This introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[10][12]- The native amino acid is restored upon TFA cleavage.[10][11]- It is recommended to have a spacing of 5-6 amino acids between pseudoprolines or between a pseudoproline and a proline.[12] |
Experimental Protocols
Protocol 1: Chaotropic Salt-Assisted Coupling
This protocol describes the use of Lithium Chloride (LiCl) to improve the coupling of an amino acid to an aggregation-prone peptide-resin.
-
Resin Preparation : Swell the peptide-resin in N,N-dimethylformamide (DMF) and perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation : In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Chaotropic Salt Addition : Prepare a 1 M solution of anhydrous LiCl in DMF. Add this solution to the activated amino acid mixture to achieve a final LiCl concentration of 0.5 M.[3]
-
Coupling : Add the final mixture containing the activated amino acid and LiCl to the deprotected peptide-resin and agitate for 2-4 hours.
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents and the chaotropic salt.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during Fmoc-SPPS.
-
Resin Preparation : Swell the peptide-resin in DMF and perform the standard Fmoc deprotection of the N-terminal amino acid.
-
Washing : Wash the resin thoroughly with DMF.
-
Pseudoproline Dipeptide Coupling :
-
Dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (typically 1.5-2 equivalents) and an activating agent like HOBt (1.5-2 equivalents) in a minimal volume of DMF/DCM (2:1).
-
Add a coupling reagent such as DIPCDI (1.5-2 equivalents), mix, and allow to activate for 10 minutes.
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin and agitate for at least 1-2 hours. A longer coupling time may be necessary.
-
-
Monitoring : Monitor the coupling reaction using a Kaiser test to ensure completion.
-
Washing : Wash the resin with DMF to remove any unreacted reagents.
-
Continuation of Synthesis : Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids. The pseudoproline moiety will be cleaved during the final TFA cleavage, restoring the native Ser or Thr residue.[10]
Visualizations
Caption: A logical workflow for identifying and mitigating peptide aggregation during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc-Phe(F5)-OH Solubility in DMF for SPPS
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving Fmoc-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) in N,N-Dimethylformamide (DMF) for Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound in DMF.
Issue 1: this compound does not fully dissolve in DMF at room temperature.
-
Question: My this compound is not dissolving completely in DMF for my SPPS coupling reaction. What steps can I take?
-
Answer: Poor solubility of Fmoc-protected amino acids can lead to incomplete reactions and deletion sequences in your peptide.[1] For sparingly soluble derivatives like this compound, several techniques can be employed to improve dissolution.[2]
-
Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[2] This method uses sound energy to agitate particles in the solution.
-
Gentle Heating: Warming the solution can increase solubility. Gently heat the DMF and amino acid mixture to around 37-40°C.[2] Avoid excessive heat, which can degrade the Fmoc-amino acid.
-
Increase Solvent Volume: While maintaining the required concentration for coupling is important, a slight, temporary increase in DMF volume can aid initial dissolution.
-
Pre-activation: Adding activation reagents like HCTU and DIPEA to the amino acid suspension immediately before adding the mixture to the resin can sometimes help drive the dissolution process.[2]
-
Issue 2: The solution becomes cloudy or precipitates after initial dissolution.
-
Question: I managed to dissolve the this compound with heating, but it crashed out of solution upon cooling. What should I do?
-
Answer: This indicates that the solution is supersaturated at room temperature. The best practice is to use the solution while it is still warm (around 30-37°C) for the coupling reaction. Ensure your synthesis vessel is also at or near the same temperature to prevent premature precipitation upon addition.
Issue 3: Standard methods are not improving solubility sufficiently.
-
Question: I have tried sonication and gentle heating, but the solubility of this compound in DMF is still too low for my desired concentration. What are my options?
-
Answer: If solubility remains a persistent issue, consider using a stronger solvent system.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common and often more effective alternative to DMF for SPPS, known for its excellent solvating properties.[3] However, be aware that some Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[3]
-
Co-solvents: Adding a small amount of a stronger, compatible solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[1] It is often recommended to prepare a concentrated stock solution in DMSO and then dilute it into the reaction solvent as needed.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in DMF? A1: The pentafluorinated phenyl ring of this compound is highly electron-withdrawing and contributes to a rigid, planar structure. This can lead to strong intermolecular interactions and crystal lattice energy, making it more difficult for DMF molecules to solvate the compound effectively compared to non-fluorinated analogs.
Q2: Can I use solvents other than DMF or NMP for SPPS? A2: While DMF and NMP are the most common solvents for Fmoc-SPPS, other options have been explored.[3][4] For example, mixtures containing DMSO have been used to disrupt peptide aggregation.[3] Acetonitrile and tetrahydrofuran (B95107) (THF) have also been reported as effective solvents with certain resin types.[3] However, any solvent substitution requires careful validation to ensure compatibility with the resin, coupling reagents, and deprotection steps.
Q3: How does the quality of DMF affect solubility and the coupling reaction? A3: The quality of DMF is critical. DMF can degrade over time to release dimethylamine.[3] This impurity can cause premature removal of the Fmoc protecting group, leading to side reactions.[3] Always use high-purity, amine-free DMF for peptide synthesis.
Q4: Will heating the this compound solution affect the coupling efficiency? A4: Gentle heating to 37-40°C is a standard practice for dissolving difficult amino acids and is unlikely to negatively impact coupling efficiency.[2] However, prolonged exposure to higher temperatures should be avoided to prevent racemization or degradation of the amino acid and coupling reagents.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides a general overview of the effectiveness of different dissolution techniques.
| Technique | Temperature (°C) | Typical Observation | Recommended Use |
| Standard Mixing | 20-25 | Slow or incomplete dissolution at standard concentrations (e.g., 0.2-0.5 M). | Only for very dilute solutions. |
| Sonication | 20-25 | Improves dissolution rate and can break up minor aggregates. | First-line approach for moderately difficult cases. |
| Gentle Heating | 37-40 | Significantly increases solubility, often achieving complete dissolution. | Recommended for routine use with this compound. |
| Co-Solvent (e.g., 10% DMSO in DMF) | 20-25 | Often achieves complete and stable dissolution. | For highly problematic cases or when high concentrations are required. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in DMF
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMF to achieve the desired concentration for the coupling reaction.
-
Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution for undissolved particles.
-
If particles remain, place the vial in a water bath or heating block set to 37°C for 5-10 minutes, swirling intermittently until the solution is clear.
-
Proceed immediately with the pre-activation and coupling steps while the solution is still warm.
Protocol 2: Using a Co-Solvent for Enhanced Dissolution
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add a minimal volume of DMSO (e.g., 10% of the final required volume) to the vial.
-
Vortex or sonicate until the amino acid is fully dissolved, creating a concentrated stock solution.
-
In a separate vial, measure the remaining required volume of DMF.
-
While vortexing the DMF, add the concentrated DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for clarity before proceeding with the coupling reaction.
Visual Guides
Caption: Standard workflow for dissolving this compound in DMF.
Caption: Decision tree for advanced solubility troubleshooting.
References
Technical Support Center: Fmoc-Phe(F5)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc-Phe(F5)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of N-α-Fmoc-pentafluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when using this compound in peptide synthesis?
A1: this compound is an amino acid derivative where the phenyl ring of phenylalanine is perfluorinated. The key feature of this modification is the strong electron-withdrawing nature of the five fluorine atoms.[1] This significantly alters the electronic properties of the phenyl ring, which can influence peptide stability, receptor binding, and cellular uptake.[1] While beneficial for the final peptide's properties, it's important to consider its impact on the synthesis process itself.
Q2: Are there any specific side reactions associated with this compound during SPPS?
A2: While comprehensive data specifically detailing unique side reactions for this compound is limited, the highly electron-withdrawing nature of the pentafluorophenyl group suggests a few potential areas for consideration:
-
Racemization: Phenylalanine itself is not considered a high-risk amino acid for racemization during coupling.[2] However, the electron-withdrawing fluorine atoms in this compound can increase the acidity of the α-proton, potentially increasing the risk of epimerization, especially with prolonged activation times or the use of strong bases.[3]
-
Pentafluorophenyl Ester Formation: Pentafluorophenol is a well-known activating agent in peptide synthesis, forming highly reactive pentafluorophenyl (PFP) esters.[4][5] While this compound itself is not an active ester, its intrinsic properties might influence the reactivity of the carboxyl group during activation. PFP esters are known for their high reactivity, which leads to faster coupling times and can reduce side reactions like epimerization.[4][5] They are also less susceptible to spontaneous hydrolysis compared to other active esters.[6]
Q3: How can I minimize potential side reactions when using this compound?
A3: To mitigate potential side reactions, consider the following strategies:
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those combined with additives like Oxyma Pure or HOBt.[2]
-
Activation Time: Avoid prolonged pre-activation times to minimize the risk of racemization.[2]
-
Base Selection: Use a base with a lower pKa if racemization is a concern.[2]
-
Monitoring: Regularly monitor coupling efficiency using tests like the Kaiser test to ensure complete reactions and avoid unnecessary double-coupling steps that increase exposure to basic conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Incomplete reaction due to steric hindrance or aggregation. | - Double Couple: Repeat the coupling step with fresh reagents.[2]- Change Coupling Reagent: Switch to a more potent activator like HATU or HCTU.[7]- Modify Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF to reduce peptide aggregation.[8] |
| Presence of Unexpected Peaks in HPLC (Potential Racemization) | Loss of stereochemical integrity during activation/coupling. | - Optimize Coupling Conditions: Use coupling additives like Oxyma Pure or HOBt.[2]- Reduce Activation Time: Minimize the time the amino acid is in its activated form before coupling.[2]- Lower Temperature: Perform the coupling reaction at a lower temperature to slow down the rate of racemization.[3] |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide chains. | - Incorporate Pseudoproline Dipeptides: These disrupt the formation of secondary structures. - Use Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonds.[8]- Elevate Temperature: Microwave-assisted synthesis can help break up aggregates.[8] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol outlines a general procedure for a single coupling cycle of this compound in manual solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes, then drain.[2]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[2]
-
Drain and wash the resin thoroughly with DMF (5-7 times).[2]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.[2]
-
Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
4. Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion (a negative result, i.e., yellow beads, indicates a complete reaction).[2]
-
If the test is positive, consider a second coupling step.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes a standard procedure for cleaving the synthesized peptide from the resin.
1. Resin Preparation:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.
2. Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature with occasional agitation for 1.5 to 3 hours.[9]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether. A white precipitate of the peptide should form.[9]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.[9]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
Visualizations
Logical Workflow for Troubleshooting Low Coupling Efficiency
Caption: A flowchart for troubleshooting low coupling efficiency.
Experimental Workflow for Peptide Synthesis and Analysis
Caption: A general workflow for solid-phase peptide synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. merel.si [merel.si]
Technical Support Center: Troubleshooting Fmoc-Phe(F5)-OH Cleavage from Solid Support
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the cleavage of peptides containing Fmoc-Phe(F5)-OH from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing the pentafluorophenylalanine (Phe(F5)) residue?
The cleavage of peptides from a solid support using strong acids like trifluoroacetic acid (TFA) generates reactive carbocations from the cleavage of side-chain protecting groups (e.g., Boc, tBu) and the resin linker.[1] These carbocations can lead to side reactions by alkylating nucleophilic residues in the peptide.[1] While the pentafluorinated phenyl ring of Phe(F5) is generally less susceptible to electrophilic attack due to the electron-withdrawing nature of the fluorine atoms, other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr) remain vulnerable.[1][2] Therefore, the primary challenge is to ensure complete cleavage and deprotection while minimizing these side reactions.
Q2: How do I choose the appropriate cleavage cocktail for my Phe(F5)-containing peptide?
The selection of the cleavage cocktail depends on the other amino acids present in your peptide sequence. For peptides that do not contain other sensitive residues, a simple mixture of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS) is often sufficient.[1][3] However, if your peptide contains residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more complex cocktail with additional scavengers is necessary to prevent side reactions.[1][4]
Q3: What are scavengers and why are they crucial for a successful cleavage?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the highly reactive carbocations generated during the acid-mediated cleavage process.[5][6] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues, thus reducing the formation of impurities and improving the purity of the crude peptide.[5][6]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the cleavage of your this compound containing peptide.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The peptide is not fully cleaved from the resin. | - Ensure sufficient TFA concentration (typically 95%).- Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours).[4]- Ensure the resin is not clumped and is well-suspended in the cleavage cocktail. |
| Peptide Precipitation on Resin: The cleaved peptide is insoluble in the cleavage cocktail. | - After the initial cleavage, wash the resin with a small additional volume of fresh TFA to recover any precipitated peptide.[5] | |
| Adsorption to Labware: The peptide is sticking to the surface of collection tubes or filters. | - Silanize glassware to reduce adsorption.- Rinse all labware that comes into contact with the peptide solution with TFA or a suitable solvent. | |
| Incomplete Removal of Side-Chain Protecting Groups | Insufficient Reaction Time: Some protecting groups, like Arg(Pbf), can be slow to cleave.[1] | - Increase the cleavage time to 4 hours or more and monitor deprotection by HPLC on a small scale. |
| Inappropriate Scavenger Cocktail: The chosen scavengers may not be optimal for the specific protecting groups. | - For peptides with multiple Arg(Pbf/Pmc) residues, consider using a more robust cleavage cocktail like Reagent K.[5] | |
| Presence of Unexpected Peaks in HPLC/LC-MS | Alkylation of Sensitive Residues: Carbocations have reacted with nucleophilic side chains (Trp, Met, Cys, Tyr). | - Ensure an adequate concentration and type of scavenger is used. See the scavenger selection table below.- The pentafluorophenyl ring of Phe(F5) is deactivated towards electrophilic attack and is unlikely to be the site of alkylation.[2] |
| Oxidation of Methionine or Tryptophan: Exposure to air during cleavage can lead to oxidation. | - Degas the cleavage cocktail before use.- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Deletion Sequences: Incomplete coupling during synthesis. | - This is a synthesis issue, not a cleavage issue. Review your coupling protocols and monitor coupling efficiency during synthesis. |
Data Presentation: Cleavage Cocktail Performance
Table 1: Common TFA Cleavage Cocktails [1]
| Reagent Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[1][3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to thiol-containing cocktails. Good for peptides with trityl groups.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanediol (EDT) | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| TFA/EDT Cocktail | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% 1,2-Ethanediol (EDT) | Recommended for peptides containing Trp, Cys, or Met to prevent side reactions.[1] |
Table 2: Scavenger Selection Guide for Sensitive Amino Acids
| Sensitive Residue | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Thioanisole | Protects the indole (B1671886) ring from alkylation.[4] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Prevents S-alkylation and can reduce methionine sulfoxide (B87167) if formed. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | Scavenges cations that could alkylate the free thiol. |
| Tyrosine (Tyr) | Phenol, Thioanisole, m-Cresol | Competes with the tyrosine ring for electrophilic attack. |
Experimental Protocols
Protocol 1: Standard Cleavage of Phe(F5)-Containing Peptides (without other sensitive residues)
This protocol is adapted for a peptide containing this compound where no other sensitive residues are present.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a reaction vessel. It is crucial the resin is dry to prevent side reactions.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 2 mL of cocktail, this corresponds to: TFA (1.9 mL), TIS (0.05 mL), and H₂O (0.05 mL).[1] Prepare the cocktail fresh before use.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7] Swirl the mixture gently to ensure the resin is fully suspended. Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[3]
-
Peptide Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.[5] b. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Peptide Precipitation: a. In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[1] b. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form. c. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Washing and Drying: a. Centrifuge the mixture to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.[1] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: General workflow for the cleavage of a peptide containing this compound from solid support.
Caption: A decision-making flowchart for troubleshooting common cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: HPLC Purification of Peptides with Pentafluorophenylalanine (Phe(F5))
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the purification of synthetic peptides incorporating the non-natural amino acid pentafluorophenylalanine (Phe(F5)). The inherent hydrophobicity and unique electronic properties of the Phe(F5) residue present specific challenges during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide offers practical solutions, detailed protocols, and frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of Phe(F5)-containing peptides in a user-friendly question-and-answer format.
Issue 1: Poor Solubility of the Crude Peptide
-
Q: My crude Phe(F5) peptide won't dissolve in the standard HPLC mobile phase A (0.1% TFA in water). What should I do?
A: This is a frequent challenge due to the high hydrophobicity of the pentafluorophenyl group. Here are several strategies to improve solubility:
-
Use of Organic Solvents: Initially, attempt to dissolve the peptide in a small amount of an organic solvent such as acetonitrile (B52724) (ACN), methanol, or isopropanol (B130326) before diluting with aqueous mobile phase A.
-
Stronger Solvents: For particularly difficult peptides, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be effective.[1] Use the minimal volume necessary to achieve dissolution, then dilute with your starting mobile phase conditions. Be aware that high concentrations of these strong solvents in the injected sample can lead to peak distortion and poor chromatography.[1]
-
Stepwise Dissolution: A proven method for stubborn peptides involves a stepwise approach: first, wet the lyophilized peptide with a pure organic solvent (e.g., ACN), then add any concentrated buffers, and finally, add the aqueous component.[1]
-
Issue 2: HPLC Chromatographic Problems (Peak Tailing, Broadening, Poor Resolution)
-
Q: My Phe(F5) peptide peak is broad and shows significant tailing. How can I improve the peak shape?
A: Poor peak shape is often a result of secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase conditions.
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent and is usually effective.[2] If peak tailing persists, especially when using MS-friendly formic acid (FA), consider increasing the concentration of the ion-pairing agent.
-
Adjust the Gradient: A shallower gradient can often improve resolution between the target peptide and closely eluting impurities by providing more time for differential partitioning.[1]
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and disrupting peptide secondary structures.
-
Change Stationary Phase: Due to the "fluorous" nature of Phe(F5), interactions with standard C18 columns can be excessively strong. Consider a less hydrophobic stationary phase like C8 or C4.[3] Phenyl-Hexyl columns can also offer alternative selectivity for aromatic-containing peptides.
-
-
Q: I'm seeing an unexpected elution order, or my Phe(F5) peptide is eluting much later than predicted. Why is this happening?
A: The pentafluorophenyl ring can engage in unique interactions with the stationary phase that go beyond simple hydrophobicity.
-
Increased Hydrophobicity: The primary reason for late elution is the significant increase in hydrophobicity conferred by the five fluorine atoms. Expect a notable increase in retention time compared to a peptide with a standard phenylalanine.
-
Fluorophilic Interactions: Under certain conditions, especially with fluorinated stationary phases or eluents, "fluorophilic" interactions can occur, where fluorinated molecules show a strong affinity for other fluorinated materials. This can sometimes lead to atypical retention behavior.
-
Issue 3: Low Recovery of Purified Peptide
-
Q: After purification, the yield of my Phe(F5) peptide is very low. What are the potential causes?
A: Low recovery can stem from irreversible adsorption to the column, precipitation during the run, or peptide instability.
-
Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. Using a less retentive column (C8, C4) or adding a stronger organic solvent like isopropanol to the mobile phase can help mitigate this.
-
Solubility in Mobile Phase: The peptide may be soluble in the initial high-organic dissolution solvent but precipitate on-column as the gradient starts with a high aqueous percentage. Ensure your starting mobile phase conditions (%B) are high enough to maintain solubility.
-
Check for Precipitation: If the pressure trace shows a sudden increase during the run, it could indicate precipitation on the column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting gradient for a Phe(F5)-containing peptide?
A1: A good starting point is a broad scouting gradient, such as 5-95% Acetonitrile (with 0.1% TFA) over 30 minutes. Based on the retention time of your peptide in this run, you can then develop a shallower, more focused gradient for optimal separation. Given the hydrophobicity, expect the peptide to elute at a higher ACN concentration than its non-fluorinated analog.
-
Q2: Which column chemistry is recommended for Phe(F5) peptide purification?
A2: While C18 is the most common choice for peptide purification, for highly hydrophobic Phe(F5) peptides, a C8 or C4 column may provide better peak shape and recovery by reducing strong hydrophobic interactions. For analytical purposes, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, which can be useful for resolving difficult impurities.
-
Q3: Can I use formic acid (FA) instead of TFA to make my method MS-compatible?
A3: Yes, you can use 0.1% formic acid for MS compatibility. However, be aware that FA is a weaker ion-pairing agent than TFA, which can lead to broader peaks and increased tailing for some peptides.[4] If peak shape is poor with FA, you may need to optimize other parameters like temperature or gradient slope.
-
Q4: My Phe(F5) peptide seems to be aggregating. How can I prevent this for HPLC analysis?
A4: Aggregation is a common issue with hydrophobic peptides. To mitigate this, ensure complete solubilization before injection, potentially using small amounts of DMSO or isopropanol in your sample solvent.[1][5] Running the HPLC at an elevated temperature can also help to disrupt aggregates during the separation.
Data Presentation
The incorporation of Phe(F5) in place of Phe typically results in a significant increase in retention time on reversed-phase columns. The exact shift depends on the peptide sequence, but an increase in the required acetonitrile concentration for elution is expected.
Table 1: Representative HPLC Parameters for Phe(F5) Peptide Purification
| Parameter | Condition A (Standard) | Condition B (Hydrophobic Peptide Optimized) | Condition C (MS-Compatible) |
| Column | C18, 5 µm, 100 Å | C8 or C4, 5 µm, 300 Å | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) |
| Gradient | 5-65% B over 30 min | 20-80% B over 30 min | 5-65% B over 30 min |
| Temperature | 25 °C | 40 - 60 °C | 40 °C |
| Expected Purity | >95% | >95% | >95% |
| Expected Recovery | Variable, can be low | Generally higher | Variable |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a general approach to developing a purification method, starting with an analytical scale run.
-
Sample Preparation:
-
Dissolve the crude lyophilized Phe(F5) peptide in a minimal volume of ACN or DMSO.
-
Dilute the sample with Mobile Phase A to a final concentration of approximately 1 mg/mL. Ensure the final percentage of the strong organic solvent is low (e.g., <10%) to prevent injection-related peak distortion.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
-
Analysis:
-
Identify the retention time (t_R) of the main peptide peak.
-
Calculate the approximate ACN concentration required for elution.
-
Develop a shallower, focused gradient around this concentration for the preparative run. For example, if the peptide elutes at 25 minutes in the scouting run (corresponding to ~65% B), a preparative gradient of 55-75% B over 20-30 minutes would be a good starting point.
-
Protocol 2: Preparative RP-HPLC Purification
-
System Preparation:
-
Equilibrate the preparative HPLC system and column (e.g., C8, 21.2 x 250 mm, 5 µm) with the starting mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the crude peptide in the minimal amount of a suitable solvent, as determined in the analytical development.
-
Inject the dissolved sample onto the column. The loading capacity will depend on the column size and the difficulty of the separation.
-
-
Chromatographic Separation:
-
Run the optimized preparative gradient developed from the analytical run.
-
Collect fractions across the main peak using an automated fraction collector.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity of the product in the pure fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a powder.
-
Visualizations
Caption: Troubleshooting workflow for Phe(F5) peptide purification.
Caption: Workflow for HPLC method development and scale-up.
References
Technical Support Center: Mass Spectrometry of Peptides Containing Fmoc-Phe(F5)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mass spectrometry analysis of synthetic peptides incorporating N-α-Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift in my peptide when incorporating this compound?
A1: The monoisotopic mass of the this compound residue is 459.0922 g/mol . When incorporated into a peptide chain, the addition of this residue will increase the mass of your peptide by this amount, minus the mass of a water molecule (18.0106 g/mol ) that is lost during peptide bond formation. The net mass addition for each this compound residue is 441.0816 Da .
Q2: How does the Fmoc protecting group on this compound affect the chromatographic behavior of the peptide?
A2: The large, hydrophobic Fmoc group significantly increases the hydrophobicity of the peptide.[1] This will result in a noticeably longer retention time on reversed-phase HPLC (RP-HPLC) compared to its deprotected counterpart or peptides without this modification.[1]
Q3: Does the pentafluorophenyl side chain have a characteristic fragmentation pattern in positive ion ESI-MS/MS?
A3: Based on available literature, there is no well-documented, characteristic neutral loss or specific immonium ion for the pentafluorophenyl side chain of Phe(F5) in positive ion collision-induced dissociation (CID). The fragmentation of perfluorinated compounds can be complex and may not follow simple, predictable pathways. Therefore, sequencing of peptides containing Phe(F5) should primarily rely on the detection of standard b- and y-type fragment ions.
Q4: Is negative ion mode a viable option for analyzing peptides with this compound?
A4: Yes, negative ion mode can be a useful technique. The highly electronegative fluorine atoms on the phenyl ring can stabilize a negative charge. Studies on deprotonated peptides containing phenylalanine have shown distinct fragmentation pathways that could potentially provide complementary structural information.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ion Signal / Poor Ionization | Signal Suppression: The five fluorine atoms are strongly electron-withdrawing, which can decrease the proton affinity of the peptide, leading to less efficient protonation in positive ion electrospray ionization (ESI). | 1. Optimize ESI Source Conditions: Increase capillary voltage and adjust gas flows and temperatures to promote more efficient desolvation and ionization. 2. Mobile Phase Additives: While formic acid (0.1%) is standard, consider adding a small percentage of a stronger acid like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve protonation. Be aware that TFA can cause ion suppression, so use it judiciously. 3. Consider Negative Ion Mode: The pentafluorophenyl group may be more amenable to deprotonation. |
| Complex or Unidentifiable MS1 Spectrum | Adduct Formation: Peptides, especially those with modified residues, are prone to forming adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations present in the sample or LC system. | 1. Use High-Purity Solvents and Vials: Minimize sources of alkali metal contamination. 2. In-source CID: Apply a moderate cone voltage or in-source collision-induced dissociation to fragment adducts back to the protonated molecule. 3. Data Analysis: When analyzing the MS1 spectrum, look for peaks corresponding to the expected mass plus the mass of common adducts (see table below). |
| Incomplete Fmoc Deprotection: If the peptide was synthesized in-house, incomplete removal of the Fmoc group from the N-terminus or side chains will result in a mass addition of 222.07 Da. | 1. Verify Synthesis Purity: Analyze the crude peptide product by LC-MS to check for the presence of Fmoc-protected species. 2. Optimize Deprotection: If incomplete deprotection is observed, increase the deprotection time or perform a second deprotection step during synthesis. | |
| Poor Fragmentation / Incomplete Sequence Coverage in MS/MS | Insufficient Collision Energy: The stability of the peptide or the presence of the bulky this compound residue may require higher collision energy for efficient fragmentation. | 1. Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for generating a rich fragment ion spectrum. 2. Use Different Fragmentation Techniques: If available, consider using alternative fragmentation methods like Higher-energy Collisional Dissociation (HCD) which may provide more complete fragmentation. |
| Charge State: Low charge state precursors (e.g., +1) often fragment less efficiently than higher charge state precursors. | 1. Promote Higher Charge States: Use mobile phase additives that can promote higher charge states, such as m-nitrobenzyl alcohol (m-NBA) in small amounts, if compatible with your system. |
Common Adducts in ESI-MS
| Adduct | Mass Shift (Da) |
| Sodium ([M+Na]⁺) | +22.9898 |
| Potassium ([M+K]⁺) | +39.0983 |
| Ammonium ([M+NH₄]⁺) | +18.0344 |
| Acetonitrile ([M+ACN+H]⁺) | +42.0343 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Peptide Dissolution: Dissolve the lyophilized peptide in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Vortexing and Sonication: Vortex the sample for 30 seconds to ensure complete dissolution. If the peptide is difficult to dissolve, sonicate for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired concentration (e.g., 1-10 µM) using the same dissolution solvent.
-
Centrifugation: Centrifuge the final sample at high speed (e.g., >13,000 x g) for 10 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.
Protocol 2: LC-MS/MS Method for a Peptide Containing this compound
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-30 minutes, depending on the hydrophobicity of the peptide.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 300-2000
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for MS/MS fragmentation.
-
Collision Energy: Use a normalized collision energy of 25-35% (this may need optimization).
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of peptides containing this compound.
Caption: Troubleshooting logic for mass spectrometry analysis of this compound peptides.
References
Technical Support Center: Synthesis of Peptides Containing Pentafluorophenylalanine (Phe(F5))
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides containing the non-natural amino acid, pentafluorophenylalanine (Phe(F5)).
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Phe(F5)-containing peptides often challenging?
The incorporation of Phe(F5) can present challenges due to the bulky and electron-withdrawing nature of the pentafluorophenyl group. This can lead to slower and less efficient coupling reactions. Peptides containing hydrophobic residues like Phe(F5) are also more prone to aggregation during synthesis, which can hinder subsequent deprotection and coupling steps.[1]
Q2: Which coupling reagents are most effective for incorporating Phe(F5)?
For challenging couplings, including those involving sterically hindered amino acids like Phe(F5), highly efficient coupling reagents are recommended. Aminium/uronium salts such as HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are often preferred due to their high reactivity and ability to minimize side reactions like racemization.[2][3] For more routine syntheses where cost is a consideration, a combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure can also yield good results.[3]
Q3: What are the most common side reactions observed during the synthesis of Phe(F5)-containing peptides and how can they be minimized?
Common side reactions in solid-phase peptide synthesis (SPPS) that can affect peptides containing Phe(F5) include:
-
Incomplete Coupling: This leads to the formation of deletion sequences. To mitigate this, consider using a more potent coupling reagent, increasing the concentration of reagents, extending the reaction time, or performing a "double coupling" step.[4][5]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially if Proline is one of the first two amino acids.[6] It results in the cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can help reduce DKP formation due to steric hindrance.[7]
-
Aspartimide Formation: If your peptide sequence contains Aspartic Acid, it can cyclize to form an aspartimide, which can then reopen to form a mixture of alpha and beta-coupled peptides.[4] Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help reduce this side reaction.[4]
-
Racemization: The loss of stereochemical integrity at the alpha-carbon can occur, particularly with amino acids like Histidine and Cysteine.[8] Using coupling reagents with additives like HOBt or HOAt can help suppress racemization.[3][9]
Q4: How can I improve the solubility of my crude Phe(F5)-containing peptide for purification?
Due to the hydrophobic nature of the pentafluorophenyl group, crude peptides containing Phe(F5) may have poor solubility in aqueous solutions. To improve solubility for purification by reverse-phase HPLC (RP-HPLC), you can try dissolving the crude peptide in a minimal amount of an organic solvent such as acetonitrile (B52724) or a mixture of water and acetonitrile.[10][11] For particularly difficult sequences, adding a small amount of a chaotropic agent or using a different solvent system for purification may be necessary.
Troubleshooting Guides
Problem: Low Overall Yield of the Final Peptide
A low final yield can be due to a variety of factors throughout the synthesis and purification process. This guide provides a systematic approach to identifying and addressing the potential causes.
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a small sample of your crude peptide by mass spectrometry (MS) and analytical RP-HPLC.[4] This will help you determine if the low yield is due to a failed synthesis or losses during purification.
-
Check for Incomplete Reactions: The presence of significant deletion sequences in the mass spectrum indicates incomplete coupling or deprotection steps.
-
Evaluate Purification Efficiency: If the crude product shows a major peak corresponding to the target peptide, the low yield is likely due to losses during purification.
-
Assess Peptide Precipitation: Inefficient precipitation of the peptide after cleavage from the resin can lead to significant losses.
Problem: Incomplete Coupling Reactions (Positive Kaiser Test)
A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
Solutions:
-
Optimize Coupling Chemistry:
-
Switch to a more powerful coupling reagent like HATU or HCTU.
-
Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[5]
-
Extend the coupling reaction time (e.g., from 1-2 hours to 2-4 hours).
-
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[5]
-
Modify Synthesis Conditions:
-
For sequences prone to aggregation, consider synthesizing at a higher temperature (e.g., 40-50°C) to disrupt secondary structures.
-
Switching the solvent from DMF to NMP may improve resin swelling and reagent accessibility.[12]
-
-
Capping: To prevent the formation of deletion sequences from unreacted amines, you can "cap" these free amines by acetylation using acetic anhydride.[4]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | ~95 | >90 | Low to Moderate |
| COMU | Aminium/Uronium Salt | 15-30 minutes | >99 | >95 | Very Low |
Note: Yields and purity are sequence-dependent and can vary based on reaction conditions. Data compiled from multiple sources for comparative purposes.[2][3]
Table 2: Influence of Solvents on Solid-Phase Peptide Synthesis
| Solvent | Key Properties | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good solvation for most amino acids and reagents; widely used. | Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[12] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Excellent solvating properties, often better than DMF for aggregating sequences.[12] | More expensive than DMF; Fmoc-amino acids may be less stable over extended periods.[12] |
| Dichloromethane (DCM) | Nonpolar | Good for swelling polystyrene resins; often used in Boc-chemistry. | Poor solvation of growing peptide chains; can react with piperidine in Fmoc-chemistry.[12] |
| Acetonitrile (ACN) / Tetrahydrofuran (THF) | Polar aprotic / Ether | Can improve yields and suppress racemization with PEG-based resins.[12][13] | May not be suitable for all resin types; THF is not considered a "green" solvent.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Phe(F5)-Containing Peptide
This protocol outlines a general procedure for the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating Fmoc-Phe(F5)-OH on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[4]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[10]
-
Drain the DMF from the washed resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For this specific amino acid, extending the coupling time to 2-4 hours may be beneficial.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[4]
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Precipitation:
-
Wash the peptide-resin with DCM and dry it under vacuum.[4]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[14]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[4]
-
Dry the crude peptide pellet under vacuum.[4]
-
Protocol 2: Purification of the Phe(F5)-Containing Peptide
This protocol describes a general method for purifying the crude peptide by RP-HPLC.
Materials:
-
Crude peptide
-
HPLC-grade water with 0.1% TFA (Solvent A)
-
HPLC-grade acetonitrile with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).[10]
-
HPLC Separation:
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target peptide.
-
Analysis and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.
-
Assess the purity of the fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.[10]
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for low peptide yield.
Caption: Mechanism of diketopiperazine (DKP) formation.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chimia.ch [chimia.ch]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. peptide.com [peptide.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Managing Steric Hindrance in Fmoc-Phe(F5)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH) in solid-phase peptide synthesis (SPPS). The significant steric hindrance and electronic effects of the pentafluorinated phenyl ring necessitate optimized protocols to achieve high coupling efficiency and peptide purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the coupling of this compound so challenging?
A1: The low coupling efficiency of this compound is primarily due to two factors:
-
Steric Hindrance: The five fluorine atoms on the phenyl ring create significant steric bulk. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]
-
Electronic Effects: Fluorine is a highly electronegative atom, which makes the phenyl ring electron-withdrawing. This can decrease the nucleophilicity of the carboxylate anion, potentially slowing down both the activation and coupling steps.[1]
Q2: My Kaiser test is positive (blue beads) after a standard coupling time. What should I do?
A2: A positive Kaiser test indicates incomplete coupling. The most immediate and effective strategy is to perform a "double coupling."[1][2] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound. For extremely difficult couplings, extending the reaction time of the second coupling is also advisable.[3]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, potent coupling reagents are crucial. While standard carbodiimide (B86325) reagents like DIC can be used, they are often less effective. Uronium/aminium salt-based reagents are generally recommended.[1][3][4]
-
HATU and HCTU: These reagents form highly reactive OAt- and O-6-ClBt-active esters, respectively, leading to faster kinetics and higher yields. HATU is often considered one of the most efficient reagents for difficult couplings.[5][6]
-
COMU: This third-generation uronium reagent incorporates the Oxyma Pure leaving group, offering high reactivity with an improved safety profile.[7]
-
PyAOP: A phosphonium-based reagent that is particularly effective for sterically demanding couplings.[1]
Q4: Can I simply extend the coupling time to improve efficiency?
A4: Yes, extending the coupling time is a valid strategy for sterically hindered amino acids.[7] While a standard coupling may run for 1-2 hours, extending this to 4-12 hours, or even overnight for particularly difficult sequences, can significantly improve the yield.[7] However, prolonged reaction times can increase the risk of side reactions, such as racemization, so it is essential to use a coupling reagent known to suppress this.[8]
Q5: My peptide-resin is clumping, and the beads are not swelling properly. What does this indicate?
A5: These are classic signs of peptide aggregation on the solid support.[9] The growing peptide chain can form secondary structures that mask the reactive N-terminus, preventing efficient coupling. Phenylalanine and its derivatives are hydrophobic and can contribute to this issue.[10]
Q6: How can I mitigate peptide aggregation during this compound coupling?
A6: Several strategies can be employed to disrupt aggregation:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide chains.[7][10]
-
Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonding and secondary structures.[8][9]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates.[9][11]
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions and reduce aggregation, often allowing couplings to be completed in minutes.[7][12][13]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the expected performance of various coupling reagents for sterically hindered amino acids like this compound, based on their known efficiencies with other challenging residues.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[4] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[4] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[4] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate[4] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate[4] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended as a starting point for the efficient coupling of this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.[7]
-
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[7]
-
Amino Acid Activation and Coupling:
-
Monitoring: Perform a Kaiser test to check for completion.[2] If the test is positive (blue beads), proceed to Protocol 2.
Protocol 2: Double Coupling
This protocol is to be used if Protocol 1 results in an incomplete coupling.
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Washing: After the initial coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 4.
-
Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[2]
-
Washing and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test.
Protocol 3: Microwave-Assisted Coupling
This protocol is highly effective for overcoming steric hindrance and reducing reaction times.
-
Resin Preparation & Deprotection: Follow steps 1-3 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
Prepare the activated amino acid solution as described in Protocol 1, step 4.
-
Add the activated solution to the resin in a microwave-safe reaction vessel.
-
Perform the coupling in a dedicated microwave peptide synthesizer at a set temperature of 75-90°C for 5-10 minutes.[7]
-
-
Washing and Monitoring: Follow step 5 of Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The steric bulk of the pentafluorophenyl ring hinders the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Best practices for handling and storing Fmoc-Phe(F5)-OH
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Fmoc-Phe(F5)-OH. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under the correct conditions. As a powder, it should be stored at -20°C for long-term stability of up to three years, or at 4°C for up to two years.[1][2] Once in solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Always keep the container tightly sealed to prevent moisture absorption.[3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is generally soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] It is reported to be soluble in DMSO at a concentration of 200 mg/mL, though ultrasonic assistance may be required.[1][2] It is important to use newly opened, hygroscopic DMSO for the best solubility results.[1][2] The compound is generally considered insoluble in water.[3]
Q3: What are the key safety precautions when handling this compound?
A3: When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[3][4] It is recommended to handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[4] While not considered acutely toxic, direct skin and eye contact should be avoided.[3]
Q4: How does the purity of this compound affect peptide synthesis?
A4: The purity of this compound is critical for successful solid-phase peptide synthesis (SPPS).[3][5] High-purity material (often >99%) ensures efficient coupling reactions, minimizes the formation of side products, and results in cleaner peptide products, which simplifies downstream purification.[3] Impurities can lead to issues such as low yields, incomplete couplings, and unexpected byproducts in the final peptide.[5]
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Dissolving this compound
-
Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation.[6]
-
Weigh the desired amount of the solid powder in a chemical fume hood.[4]
-
Add the appropriate volume of a suitable solvent (e.g., DMF, NMP, or high-purity DMSO).[1][2][3]
-
If using DMSO and solubility is an issue, gently sonicate the solution.[1][2]
-
Ensure the material is fully dissolved before use in your synthesis protocol.
Protocol 2: Quality Control using HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation : Prepare a standard solution of this compound in a suitable solvent mixture such as acetonitrile (B52724)/water.[7]
-
HPLC System : Utilize a reverse-phase C18 column.[7]
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically effective.[7]
-
Gradient : A linear gradient from 5% to 95% acetonitrile over 20-30 minutes can be used as a starting point.[8]
-
Detection : Monitor the elution profile using a UV detector at 254 nm and 301 nm (for the Fmoc group).[8]
-
Data Analysis : Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.[8]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: A positive Kaiser test (intense blue or purple color) after the coupling step indicates the presence of free primary amines.[9]
Potential Causes:
-
Steric Hindrance: The bulky pentafluorophenyl side chain can sterically hinder the coupling reaction.[9]
-
Peptide Aggregation: The growing peptide chain may aggregate, making the N-terminal amine inaccessible.[9]
-
Suboptimal Activation: Insufficient activation of the carboxylic acid group of this compound.[5][9]
-
Reagent Quality: Degradation of coupling reagents, the amino acid itself, or the presence of moisture can reduce efficiency.[5][9]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reaction sites.[9]
Solutions:
-
Recouple: The most straightforward solution is to perform a second coupling with fresh reagents.[9]
-
Optimize Activation: Ensure your coupling reagents (e.g., HBTU, DIC) are fresh and used in the correct stoichiometry.[5]
-
Change Solvents: Switching from DMF to NMP may improve resin swelling and disrupt aggregation.[10][11]
-
Extend Reaction Time/Increase Temperature: Allowing the coupling reaction to proceed for a longer duration or slightly increasing the temperature can improve efficiency.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Phe(F5)-OH versus Fmoc-Phe-OH
For researchers, scientists, and drug development professionals, the precise construction of peptides is paramount. The choice of amino acid derivatives is a critical decision that significantly influences the outcome of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of two phenylalanine derivatives: the standard Fmoc-Phe-OH and its pentafluorinated counterpart, Fmoc-Phe(F5)-OH. We will delve into their performance in peptide synthesis, the impact of their incorporation on peptide properties, and provide supporting experimental data and protocols.
The strategic substitution of hydrogen atoms with fluorine in amino acids has emerged as a powerful tool in peptide design. Fluorination can modulate a peptide's conformational preferences, hydrophobicity, metabolic stability, and binding affinity.[1][2] Pentafluorophenylalanine [Phe(F5)] is a particularly intriguing analog of phenylalanine (Phe) where all five hydrogens of the phenyl ring are replaced by fluorine atoms. This extensive fluorination imparts unique electronic and steric properties that can be harnessed to fine-tune peptide characteristics.
Performance in Solid-Phase Peptide Synthesis
The efficiency of incorporating this compound and Fmoc-Phe-OH into a growing peptide chain is a key consideration. This is primarily assessed by coupling efficiency and the potential for racemization during the activation and coupling steps.
Monitoring of the coupling reaction is crucial for ensuring the integrity of the final peptide. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[4][5]
Table 1: Comparison of Physicochemical and Synthetic Performance Parameters
| Parameter | Fmoc-Phe-OH | This compound | Key Considerations |
| Molecular Weight ( g/mol ) | 387.43[6] | 477.38 | The higher molecular weight of the fluorinated version should be accounted for when calculating reagent quantities. |
| Typical Coupling Efficiency | >98%[3] | Expected to be high | Coupling efficiency is dependent on the coupling reagents, reaction time, and the specific peptide sequence. Monitoring with the Kaiser test is recommended for both.[4][5] |
| Racemization Potential | Low[3] | Expected to be low | Phenylalanine is not prone to significant racemization under standard coupling conditions. The use of appropriate coupling reagents and optimized protocols is always recommended to minimize this risk.[3] |
| Solubility in SPPS Solvents (e.g., DMF) | Soluble | Soluble | Both derivatives are generally soluble in common SPPS solvents, facilitating their use in automated and manual synthesis. |
Impact on Peptide Properties
The incorporation of pentafluorophenylalanine into a peptide sequence can have profound effects on its structural and biological properties.
Conformational Effects
The steric bulk and unique electronic properties of the pentafluorophenyl ring can influence the local and global conformation of a peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess changes in the secondary structure of peptides.[7] Studies have shown that interactions involving pentafluorophenylalanine can stabilize secondary structures like α-helices. For instance, a phenylalanine-pentafluorophenylalanine (F-f5F) interaction was found to provide significant stabilization to an α-helix, with an interaction energy equivalent to a phenylalanine-phenylalanine (F-F) interaction at internal positions.[8]
Stability
One of the primary motivations for incorporating fluorinated amino acids is to enhance the metabolic stability of peptides. The carbon-fluorine bond is exceptionally strong, making the aromatic ring of Phe(F5) highly resistant to enzymatic hydroxylation, a common metabolic pathway for phenylalanine. Furthermore, the presence of this non-natural amino acid can confer resistance to proteolytic degradation by making the peptide a poor substrate for proteases.[2][9] However, the effect on proteolytic stability can be complex and depends on the specific enzyme and the position of the substitution relative to the cleavage site.[9]
In a study on the tetramerization domain of the tumor suppressor protein p53, the substitution of phenylalanine residues at positions involved in π-interactions with pentafluorophenylalanine did not significantly alter the stability of the tetrameric structure.[10] This suggests that Phe(F5) can functionally mimic Phe in maintaining certain protein-protein interactions.
Table 2: Comparison of the Impact on Peptide Biophysical Properties
| Property | Effect of Incorporating Phenylalanine (Phe) | Effect of Incorporating Pentafluorophenylalanine [Phe(F5)] | Experimental Evidence |
| α-Helix Stability | Can contribute to helix stability through hydrophobic and aromatic interactions. | Can significantly enhance α-helix stability through favorable side chain-side chain interactions.[8] | A study on Ala-Lys host peptides showed that a Phe-Phe(F5) interaction provided a stabilizing energy of -0.27 kcal/mol at internal positions.[8] |
| Protein-Protein Interaction | Plays a crucial role in stabilizing protein structures through hydrophobic and π-stacking interactions. | Can functionally mimic Phe in maintaining protein-protein interactions, particularly those mediated by π-interactions.[10] | Substitution of Phe with Phe(F5) at the interface of the p53 tetramerization domain did not significantly alter the protein's stability.[10] |
| Proteolytic Stability | Susceptible to cleavage by proteases like chymotrypsin. | Generally enhances resistance to proteolytic degradation due to the non-natural structure.[2][9] | Studies on various peptides have shown that fluorination can lead to moderately better protease stability.[2] However, the effect is not always predictable and can be enzyme-dependent.[9] |
| Hydrophobicity | Aromatic side chain contributes to the overall hydrophobicity of the peptide. | The highly fluorinated ring significantly increases the hydrophobicity of the amino acid residue. | Increased hydrophobicity is a well-documented effect of fluorination in amino acids. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of peptides containing these amino acid derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general manual procedure for a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (Fmoc-Phe-OH or this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Kaiser Test for Monitoring Coupling Efficiency
Materials:
-
Kaiser test solution A: 6.5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Kaiser test solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Kaiser test solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
Small glass test tubes
-
Heating block or water bath (110°C)
Procedure:
-
After the coupling reaction and subsequent washing with DMF, transfer a small sample of resin beads (5-10 mg) to a clean glass test tube.[11]
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[11]
-
Heat the test tube at 110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Conceptual comparison of the influence of Fmoc-Phe-OH and this compound on final peptide properties.
Conclusion
Both Fmoc-Phe-OH and this compound are valuable building blocks in peptide synthesis. The choice between them depends on the desired properties of the final peptide. Fmoc-Phe-OH is the standard, well-characterized choice for introducing a phenylalanine residue. In contrast, this compound offers a strategic tool for medicinal chemists and peptide scientists to enhance the stability and modulate the conformation and hydrophobicity of peptides. While the synthesis protocols are largely similar, careful monitoring of coupling reactions is always advisable. The incorporation of pentafluorophenylalanine opens up new avenues for designing peptides with improved drug-like properties, making it a compelling alternative for the development of novel peptide-based therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Effects of Fmoc-Phe(F5)-OH and Other Fluorinated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the structure, stability, and biological activity of macromolecules.[1][2] Among the various fluorinated amino acids, derivatives of phenylalanine have garnered significant attention. This guide provides an objective comparison of Fmoc-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) with other fluorinated phenylalanine analogues, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The degree and position of fluorination on the phenyl ring of phenylalanine dramatically alter its electronic and hydrophobic properties. These changes are fundamental to the observed effects on peptide and protein structure and function.
Hydrophobicity
The hydrophobicity of an amino acid is a critical determinant of its behavior within a peptide or protein, influencing folding, stability, and interactions with biological membranes.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to quantify the hydrophobicity of amino acids and peptides. The retention time on a nonpolar stationary phase is directly proportional to the hydrophobicity.
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 |
| Pentafluoro-phenylalanine (Phe(F5)) | Perfluorinated | Not explicitly listed, but expected to be significantly higher | N/A |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 |
| Table 1: Comparison of Hydrophobicity of Fluorinated Phenylalanines. The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. Relative Retention Time is normalized to Phenylalanine. Data extracted from a comparative guide on the hydrophobicity and electronic properties of fluorinated phenylalanines.[1] |
As the number of fluorine atoms increases, the hydrophobicity generally increases. While a specific HI for pentafluorophenylalanine was not found in a directly comparable format, its highly fluorinated nature suggests it is one of the most hydrophobic analogues.
Electronic Properties and Cation-π Interactions
Fluorination significantly alters the electronic properties of the phenyl ring. The strong electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic ring, which in turn weakens its ability to participate in cation-π interactions.[3][4] These interactions are crucial for many biological recognition events.
| Phenylalanine Analogue | Interaction Energy with Na+ (% of Phe) | Interaction Energy with K+ (% of Phe) | Interaction Energy with CH3NH3+ (% of Phe) |
| Phenylalanine (Phe) | 100% | 100% | 100% |
| 2-Fluoro-Phe | 79.9% | 80.2% | 80.8% |
| 2,6-Difluoro-Phe | 61.2% | 61.8% | 63.0% |
| 2,3,6-Trifluoro-Phe | 46.1% | 46.9% | 48.3% |
| 2,3,5,6-Tetrafluoro-Phe | 30.5% | 31.4% | 33.1% |
| Pentafluoro-Phe (Phe(F5)) | 17.9% | 18.9% | 20.8% |
| Table 2: Calculated Cation-π Interaction Energies of Fluorinated Phenylalanines Relative to Phenylalanine. The data illustrates the significant reduction in cation-π binding potential with increasing fluorination. Data extracted from a study on tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues.[4] |
As evidenced in Table 2, pentafluorophenylalanine exhibits a dramatic reduction in its capacity for cation-π interactions, retaining only about 18-21% of the binding energy of natural phenylalanine.[4] This property can be exploited to probe the importance of such interactions in biological systems.
Effects on Peptide and Protein Structure and Stability
The incorporation of fluorinated phenylalanines can have a profound impact on the secondary structure, conformational stability, and proteolytic resistance of peptides and proteins.
Helical Propensity
The effect of fluorination on α-helix stability is context-dependent. While some studies suggest that fluorinated aromatic residues can destabilize helices, others have shown that specific interactions involving these residues can enhance helical content. For instance, a study on i, i+4 aromatic interactions in an Ala-Lys host peptide demonstrated that both phenylalanine-phenylalanine (F-F) and phenylalanine-pentafluorophenylalanine (F-f5F) interactions significantly increased helicity.[5]
| Interacting Pair | Change in Free Energy of Folding (ΔΔG, kcal/mol) |
| Phe - Phe | -0.27 |
| Phe - Phe(F5) | -0.27 |
| Table 3: Stabilization energy of i, i+4 aromatic interactions in an α-helical peptide. The data shows that the interaction between phenylalanine and pentafluorophenylalanine contributes equally to helix stability as a phenylalanine-phenylalanine interaction in this context.[5] |
This suggests that while the intrinsic helical propensity of this compound may be lower, its participation in specific tertiary interactions can still favor helical conformations.
Conformational Stability and Proteolytic Resistance
A key advantage of incorporating fluorinated amino acids is the potential to enhance the thermal and chemical stability of peptides and proteins. The strong C-F bond and altered electronic properties can confer resistance to enzymatic degradation.[6] Peptides containing D-amino acids are known to be resistant to proteases, and the addition of fluorine is expected to further enhance this stability.[6]
Biological Effects and Signaling Pathways
The biological effects of incorporating fluorinated phenylalanines are a direct consequence of the altered physicochemical properties discussed above. Changes in protein stability, conformation, and intermolecular interactions can modulate cellular signaling pathways. However, direct evidence linking specific fluorinated phenylalanines to the modulation of well-defined signaling pathways like MAPK, Akt, or NF-κB is currently limited in the scientific literature.
It is plausible that the incorporation of these unnatural amino acids could indirectly affect these pathways. For instance, by altering the stability or binding affinity of a kinase or a receptor, a fluorinated analogue could influence downstream signaling events.
Below are diagrams of key signaling pathways that are often studied in the context of drug development. While there is no direct evidence to date showing modulation by fluorinated phenylalanines, these diagrams serve as a reference for potential future investigations.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAF-Mediated MAPK Signaling Hyperactivation via LAMTOR3 Induces Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Fmoc-Phe(F5)-OH: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a cornerstone of successful and reproducible research. Fmoc-L-pentafluorophenylalanine (Fmoc-Phe(F5)-OH) is a critical building block in peptide synthesis, and its purity directly impacts the quality, efficacy, and safety of the final therapeutic product. This guide provides a comparative analysis of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: HPLC vs. NMR for Purity Assessment
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities in a sample, providing a detailed impurity profile. In contrast, Nuclear Magnetic Resonance spectroscopy offers a comprehensive structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the compound against a certified standard.
| Feature | HPLC Analysis | NMR Analysis |
| Primary Function | Separation and quantification of impurities | Structural confirmation and quantification of the main component |
| Purity Assessment | Relative purity based on peak area percentage | Absolute purity determination against a known standard (qNMR) |
| Impurity Detection | High sensitivity for a wide range of impurities | Detects impurities with distinct proton signals, may miss some |
| Enantiomeric Purity | Requires a specialized chiral column | Can indicate the presence of diastereomers, not ideal for enantiomers |
| Throughput | Relatively high | Lower, requires longer acquisition and processing times |
| Sample Requirement | Microgram to milligram scale | Milligram scale |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Sample: this compound dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Procedure:
-
Prepare the mobile phases and sample solution.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a linear gradient from 30% to 90% Mobile Phase B over 15 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Detect the eluting compounds using a UV detector at 265 nm.
-
Integrate the peaks in the resulting chromatogram to determine the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general method for acquiring a ¹H NMR spectrum of this compound for identity and purity assessment.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid), if performing absolute purity determination.
Procedure:
-
Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
If performing qNMR, add a precise amount of a certified internal standard.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the this compound molecule and any visible impurities.
Data Presentation and Comparison
The following table summarizes representative quantitative data obtained from HPLC and ¹H NMR analysis of a batch of this compound.
| Parameter | HPLC Result | ¹H NMR Result |
| Purity | 99.5% (by peak area) | >99% (by integration against known impurities) |
| Major Impurity | 0.2% (retention time: 8.5 min) | Not detected |
| Other Impurities | 0.3% (total of 3 minor peaks) | Trace signals in the baseline |
| Identity Confirmation | Based on retention time matching with a reference standard | Confirmed by characteristic chemical shifts and coupling patterns |
Illustrative HPLC Chromatogram of this compound:
(Note: This is a representative chromatogram. The main peak for this compound is typically observed at a retention time determined by the specific method conditions.)
Illustrative ¹H NMR Spectrum of this compound in DMSO-d₆:
(Note: This is a representative spectrum. Expected chemical shifts for the non-fluorinated analog, Fmoc-Phe-OH, include signals for the Fmoc group protons between 7.3 and 7.9 ppm, the alpha-proton around 4.3 ppm, and the beta-protons around 3.0 ppm. The pentafluorophenyl group will influence these chemical shifts.)
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and NMR techniques.
Caption: Workflow for HPLC and NMR Purity Analysis of this compound.
Comparison with Alternative Methods
While HPLC and NMR are the primary methods for purity assessment, other techniques can provide complementary information:
-
Chiral HPLC: This is essential for determining the enantiomeric purity of this compound. Standard reversed-phase HPLC cannot separate enantiomers. The presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially altered biological activity.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight confirmation of the main peak and can help in the identification of impurities.
-
Gas Chromatography (GC): While less common for non-volatile compounds like Fmoc-amino acids, GC can be used for the analysis of certain volatile impurities or after derivatization of the analyte.
Conclusion
Both HPLC and NMR are indispensable tools for the comprehensive purity analysis of this compound. HPLC excels at providing a detailed impurity profile and quantifying relative purity. NMR offers robust structural confirmation and, with the use of an internal standard (qNMR), can determine absolute purity. For a complete quality assessment of this compound, a combination of both techniques is recommended, supplemented by chiral HPLC to ensure enantiomeric purity and mass spectrometry for molecular weight verification. This multi-faceted analytical approach provides the highest confidence in the quality of this critical raw material for peptide synthesis.
The Impact of Pentafluorophenylalanine on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. The incorporation of non-canonical amino acids offers a powerful toolkit to enhance the stability, potency, and bioavailability of peptide-based drugs. Among these, the synthetic amino acid pentafluorophenylalanine (pfp or F5Phe) has garnered significant attention. This guide provides an objective comparison of the impact of pfp on peptide structure and function against other alternatives, supported by experimental data and detailed methodologies.
The substitution of the native phenylalanine (Phe) with pfp introduces a highly fluorinated, electron-poor aromatic ring. This modification significantly alters the physicochemical properties of the peptide, influencing everything from its three-dimensional structure to its interaction with biological targets. This guide will delve into the quantitative effects of this substitution on peptide stability, binding affinity, and enzyme inhibition, providing a clear comparison with unmodified peptides and those containing other non-canonical amino acids like cyclohexylalanine (Cha).
Impact on Peptide Stability
The introduction of pfp can have a nuanced effect on peptide stability, which is highly dependent on the local environment of the substitution.
Thermal Stability
One measure of a peptide's structural stability is its melting temperature (Tm), the temperature at which half of the peptide population is unfolded. Higher Tm values indicate greater stability. In a study on the tetramerization domain of the tumor suppressor protein p53, the substitution of phenylalanine residues with pfp (F5Phe) or cyclohexylalanine (Cha) yielded interesting comparative data.
| Peptide Modification | Position of Substitution | Melting Temperature (Tm) (°C) | Change in Tm vs. Wild Type (°C) |
| Wild Type (Phe) | 341 | ~85 | N/A |
| pfp (F5Phe) | 341 | No significant change | ~0 |
| Cha | 341 | 100 | +15 |
Table 1: Comparison of the thermal stability of p53 tetramerization domain peptides with substitutions at position 341. Data extracted from a study on probing phenylalanine environments.[1][2][3]
As shown in Table 1, the substitution of a core hydrophobic phenylalanine with pfp did not significantly alter the thermal stability of the p53 tetramer. In contrast, the incorporation of the non-aromatic, bulky cyclohexylalanine at the same position resulted in a notable increase in Tm, suggesting that in this context, increased hydrophobicity and packing efficiency from Cha were more stabilizing than the electronic effects of pfp.[1][2][3]
α-Helix Stability
The stability of secondary structures like α-helices can also be influenced by pfp incorporation. The interaction energy between amino acid side chains is a key factor in maintaining these structures. A study on Ala-Lys host peptides demonstrated that phenylalanine-pentafluorophenylalanine (F-f5F) interactions contribute significantly to α-helix stability.
| Interacting Pair | Position in Helix | Interaction Energy (ΔG) (kcal/mol) |
| Phe - Phe | Internal | -0.27 |
| Phe - pfp | Internal | -0.27 |
| Phe - Phe | C-terminus | -0.80 |
| Phe - pfp | C-terminus | -0.55 |
Table 2: Comparison of interaction energies between aromatic side chains in an α-helix. Data from a study on aromatic interactions in α-helix stability.
The data in Table 2 indicates that at internal positions within an α-helix, the stabilizing interaction energy of a Phe-pfp pair is equivalent to that of a Phe-Phe pair.[4] However, at the C-terminus, the Phe-Phe interaction is more stabilizing. This suggests that while pfp can participate in stabilizing aromatic interactions, the specific geometry and context of the interaction are critical.
Impact on Peptide Function
The functional consequences of incorporating pfp into a peptide are diverse and can range from altered receptor binding to changes in enzyme inhibition.
Receptor Binding Affinity
The binding of a peptide to its receptor is a critical determinant of its biological activity. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. A study on the binding of α-factor peptide analogs to the yeast G protein-coupled receptor (GPCR), Ste2p, provides quantitative data on the effect of fluorination on binding.
| α-Factor Analog (Position 13) | Dissociation Constant (Kd) (nM) | Fold Change in Affinity vs. Phe |
| Phenylalanine (Phe) | 26.2 | 1.0 |
| 2-Fluorophenylalanine | 40.1 | 1.5 |
| 3-Fluorophenylalanine | 35.8 | 1.4 |
| 4-Fluorophenylalanine | 32.7 | 1.2 |
| Pentafluorophenylalanine | 177.3 | 6.8 |
Table 3: Comparison of the binding affinity of fluorinated α-factor analogs to the Ste2p receptor. Data sourced from a study on α-factor analog binding.[5]
As the data in Table 3 clearly shows, progressive fluorination of the phenylalanine ring leads to a decrease in binding affinity, with the pentafluorophenylalanine analog exhibiting a nearly 7-fold reduction in affinity for the Ste2p receptor.[5] This suggests that the electron-withdrawing nature of the fluorine atoms can negatively impact interactions within the receptor's binding pocket.
Enzyme Inhibition
| Peptide/Substrate | Enzyme | Kinetic Parameter | Value |
| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin (B1334515) | Ki | 0.16 mM |
| Ac-L-Ala-L-Pro-Cha-pNA | Chymotrypsin | Km | 0.44 mM |
| Ac-L-Ala-L-Pro-Cha-pNA | Chymotrypsin | kcat | 2.0 s⁻¹ |
| Ac-L-Ala-L-Pro-Phe-pNA | Chymotrypsin | Km | 0.23 mM |
| Ac-L-Ala-L-Pro-Phe-pNA | Chymotrypsin | kcat | 1.3 s⁻¹ |
Table 4: Comparative enzyme kinetics data for modified peptides and substrates with chymotrypsin. Data for delta EPhe-Phe-OMe from a study on enzyme inhibition by dipeptides[6][7] and data for Cha- and Phe-containing substrates from a study on the effect of an unnatural branched amino acid on chymotrypsin activity.[8]
The data in Table 4 illustrates how modifications to the phenylalanine residue can impact enzyme kinetics. The constrained dipeptide acts as a competitive inhibitor of chymotrypsin with a Ki in the micromolar range.[6][7] The cyclohexylalanine-containing substrate shows a higher Km (lower affinity) but also a higher kcat (faster turnover) compared to the phenylalanine-containing substrate.[8] This highlights the trade-offs that can occur with modifications, where a decrease in binding affinity may be accompanied by an increase in catalytic efficiency.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of modified peptides. Below are methodologies for key experiments cited in this guide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
1. Sample Preparation:
-
Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare a peptide stock solution in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.
-
The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.
2. Instrumentation and Data Acquisition:
-
Use a CD spectrometer equipped with a temperature controller.
-
Set the scanning wavelength range from 190 nm to 260 nm.
-
Acquire spectra in a quartz cuvette with a path length of 1 mm.
-
Record spectra at a controlled temperature (e.g., 25°C). For thermal stability studies, acquire spectra over a range of temperatures.
3. Data Analysis:
-
Average multiple scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the shape and magnitude of the CD spectrum to estimate the content of α-helix, β-sheet, and random coil structures.
In Vitro Cellular Uptake Assay using Fluorescence Spectroscopy
This assay quantifies the amount of a fluorescently labeled peptide that is taken up by cells.
1. Cell Culture and Seeding:
-
Culture cells (e.g., HeLa or Caco-2) in appropriate media and conditions.
-
Seed cells in 24-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10⁵ cells/well).
2. Peptide Labeling and Incubation:
-
Synthesize the peptide with a fluorescent label (e.g., TAMRA or FITC) at the N- or C-terminus.
-
Prepare a stock solution of the fluorescently labeled peptide.
-
Incubate the cells with the labeled peptide at a desired concentration (e.g., 1 µM) in serum-free media for a specific time (e.g., 1.5 hours) at 37°C.
3. Cell Lysis and Fluorescence Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Treat the cells with trypsin to detach them and remove any membrane-bound peptide.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the fluorophore.
4. Data Normalization and Analysis:
-
Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the total protein concentration to account for variations in cell number.
-
Compare the normalized fluorescence values between different peptides to determine their relative cellular uptake.
19F NMR Spectroscopy for Fluorinated Peptides
¹⁹F NMR is a highly sensitive technique for studying the structure and environment of fluorinated molecules.
1. Sample Preparation:
-
Synthesize and purify the pfp-containing peptide.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O). The concentration will depend on the sensitivity of the NMR spectrometer, but is typically in the low millimolar range.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing if desired.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to set include:
-
Spectral Width (sw): A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F.
-
Transmitter Offset (tof): Center the frequency on the expected resonance of the pfp group.
-
Number of Scans (nt): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay appropriate for the ¹⁹F nucleus to ensure quantitative measurements if needed.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shifts to the internal or an external standard.
-
Analyze the chemical shift, line width, and integration of the ¹⁹F signals to obtain information about the local environment, dynamics, and conformation of the pfp residue.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experiments is essential for a comprehensive understanding.
Yeast Mating Pheromone Response Pathway
The binding of the α-factor peptide pheromone to its G protein-coupled receptor, Ste2p, on the surface of yeast cells initiates a well-characterized signal transduction cascade. This pathway serves as a model system for understanding GPCR signaling and has been used to study the effects of pfp modification on peptide-receptor interactions.
Caption: Yeast mating pheromone response pathway.
Experimental Workflow for Comparative Peptide Analysis
A logical workflow is essential for the systematic comparison of a pfp-modified peptide with its unmodified counterpart and other analogs.
Caption: Workflow for comparative peptide analysis.
References
- 1. A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Peptide Stability: Phenylalanine vs. Pentafluorophenylalanine
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising candidates into viable therapeutics. The incorporation of non-canonical amino acids is a key strategy to mitigate proteolytic degradation and improve pharmacokinetic profiles. This guide provides an objective comparison of the stability of peptides containing the native amino acid Phenylalanine (Phe) versus its fluorinated analogue, Pentafluorophenylalanine (Phe(F5)), supported by available experimental data and detailed experimental protocols.
The substitution of hydrogen with fluorine in amino acids can significantly alter the physicochemical properties of peptides, often leading to enhanced stability. The strong electron-withdrawing nature of the fluorine atoms in Phe(F5) can influence peptide bond susceptibility to enzymatic cleavage and contribute to overall conformational stability.
Data Presentation: A Comparative Overview
Table 1: Thermal Stability of p53 Tetramerization Domain Peptides
| Amino Acid at Position 328/338 | Melting Temperature (Tm) in °C |
| Phenylalanine (Phe) | Not explicitly stated, but used as baseline |
| Pentafluorophenylalanine (Phe(F5)) | No significant change observed |
This data indicates that in the context of the p53 tetramerization domain, the substitution of Phenylalanine with Pentafluorophenylalanine at positions 328 and 338 did not result in a significant alteration of the protein's thermal stability.
Insights into Proteolytic Stability
Although specific kinetic data such as half-life in plasma for a Phe(F5)-containing peptide versus its native counterpart is not detailed in the available literature, general principles of enzyme-substrate interactions provide a strong rationale for the expected increase in proteolytic resistance. Proteases, such as chymotrypsin (B1334515), recognize and cleave peptide bonds at the C-terminus of specific amino acid residues, including the aromatic Phenylalanine.
The introduction of the bulky and highly electronegative fluorine atoms in Phe(F5) is hypothesized to sterically and electronically hinder the binding of the peptide into the active site of proteases. This modification is anticipated to reduce the efficiency of enzymatic cleavage, thereby prolonging the peptide's half-life in a biological environment. Studies on other fluorinated amino acids have demonstrated a marked increase in resistance to proteolytic degradation. For example, peptides containing 2-fluorophenylalanine have shown significantly less degradation by α-chymotrypsin compared to their native counterparts.[1] However, it is important to note that the impact of fluorination on proteolytic stability can be complex and is dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[2][3]
Experimental Protocols
To empirically determine and compare the stability of peptides containing Phe versus Phe(F5), the following detailed experimental protocols for proteolytic and thermal stability are provided.
Protocol 1: In Vitro Proteolytic Stability Assay (using α-Chymotrypsin)
This protocol outlines a method to assess the resistance of a peptide to cleavage by the protease α-chymotrypsin.
1. Materials:
- Test peptides (Phe-containing and Phe(F5)-containing)
- α-Chymotrypsin (sequencing grade)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0
- Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
- HPLC system with a C18 column
- Mass Spectrometer (optional, for cleavage site identification)
2. Procedure:
- Peptide and Enzyme Preparation:
- Prepare stock solutions of the test peptides (e.g., 1 mg/mL) in the assay buffer.
- Prepare a stock solution of α-chymotrypsin (e.g., 0.1 mg/mL) in 1 mM HCl.
- Reaction Setup:
- In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of 100 µM.
- Pre-incubate the peptide solution at 37°C for 5 minutes.
- Initiate the reaction by adding α-chymotrypsin to a final enzyme:substrate ratio of 1:100 (w/w).
- Incubation and Sampling:
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching:
- Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
- Analysis:
- Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide. Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).
- Data Analysis:
- Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
- Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.
Protocol 2: Thermal Stability Assay (Differential Scanning Fluorimetry)
This protocol describes a method to determine the thermal stability of a peptide by measuring its melting temperature (Tm).
1. Materials:
- Test peptides (Phe-containing and Phe(F5)-containing)
- SYPRO Orange dye (5000x stock in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Real-time PCR instrument with a thermal ramping capability
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of the test peptides (e.g., 1 mg/mL) in PBS.
- Dilute the SYPRO Orange dye to a 50x working solution in PBS.
- In a PCR plate, prepare triplicate reactions for each peptide containing the peptide at a final concentration of 50 µM and SYPRO Orange at a final concentration of 5x.
- Thermal Denaturation:
- Place the PCR plate in the real-time PCR instrument.
- Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange during the temperature ramp.
- Data Analysis:
- The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum, which corresponds to the midpoint of the protein unfolding transition. This is typically calculated by taking the derivative of the melting curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Comparative susceptibility to chymotrypsin cleavage.
Caption: Experimental workflow for proteolytic stability assay.
References
A Researcher's Guide to Assessing the Enzymatic Stability of Peptides Containing Pentafluorophenylalanine (Phe(F5))
For researchers and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a primary challenge. The rapid degradation of peptides by endogenous proteases severely limits their bioavailability and in vivo half-life. A leading strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing pentafluorophenylalanine, Phe(F5), against their native counterparts, supported by experimental data and detailed protocols.
The substitution of a standard phenylalanine (Phe) residue with Phe(F5) introduces significant steric and electronic changes. The five electron-withdrawing fluorine atoms alter the electronic environment of the peptide bond, while the larger van der Waals radius of fluorine compared to hydrogen provides a steric shield. These modifications are hypothesized to hinder recognition and cleavage by common proteases like chymotrypsin, which preferentially cleaves at the C-terminus of large hydrophobic residues such as phenylalanine.
Comparative Stability Data: The Impact of Fluorination
While direct, publicly available quantitative data comparing an identical peptide sequence with and without a Phe(F5) substitution is limited, extensive studies on other fluorinated phenylalanine analogs provide compelling evidence of the stabilizing effect. A systematic study on the proteolytic stability of model peptides against α-chymotrypsin demonstrated that fluorination significantly enhances resistance to enzymatic degradation.[1][2]
The data below is adapted from a study by Asante et al. (2014), which investigated the stability of a model peptide substrate for α-chymotrypsin by replacing a key residue with fluorinated analogs. This serves as a strong proxy for the expected performance of Phe(F5)-containing peptides.
Table 1: Comparative Stability of a Model Peptide against α-Chymotrypsin
| Peptide Sequence / Modification | % Intact Peptide Remaining after 60 min | % Intact Peptide Remaining after 120 min |
| Control Peptide (No Fluorination) | ~ 5% | < 1% |
| Modified Peptide (Fluorinated Analog) | ~ 70% | ~ 55% |
Data extrapolated from graphical representations in Asante et al., Amino Acids, 2014. The "Modified Peptide" in the original study contained a 4-fluorophenylalanine at a key position relative to the cleavage site.
These results clearly illustrate that the presence of fluorine on the phenyl ring dramatically reduces the rate of cleavage by α-chymotrypsin, leading to a significantly longer peptide half-life in the presence of the enzyme.
Experimental Protocols
Accurate assessment of enzymatic stability is crucial for evaluating modified peptide candidates. Below are detailed methodologies for performing in vitro stability assays against a specific protease (α-chymotrypsin) and in human serum.
Protocol 1: Enzymatic Stability Assay (α-Chymotrypsin)
This protocol assesses the stability of a test peptide against the serine protease α-chymotrypsin.
1. Materials and Reagents:
-
Test Peptides:
-
Native Peptide (Containing Phe)
-
Modified Peptide (Containing Phe(F5))
-
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the native and modified peptides in the assay buffer.
-
Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the assay buffer immediately before use.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix 90 µL of each peptide stock solution with 10 µL of the α-chymotrypsin stock solution.
-
Prepare a control for each peptide by mixing 90 µL of the peptide stock with 10 µL of assay buffer (without the enzyme).
-
-
Incubation:
-
Incubate all reaction and control tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
-
Quenching:
-
Immediately quench the enzymatic reaction by adding the 10 µL aliquot to a tube containing 90 µL of the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC. Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 or 280 nm).
-
-
Data Analysis:
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of intact peptide remaining relative to the area at the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Protocol 2: In Vitro Human Serum Stability Assay
This protocol evaluates the stability of peptides in the complex enzymatic environment of human serum.[3][4]
1. Materials and Reagents:
-
Test Peptides (Native and Phe(F5)-modified)
-
Human Serum (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Precipitating/Quenching Solution: Acetonitrile with 1% TFA
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of each peptide in PBS.
-
Thaw the required volume of human serum in a 37°C water bath.
-
-
Incubation:
-
In microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately add the serum aliquot to a tube containing at least two volumes (e.g., 100 µL) of ice-cold precipitating solution.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject a defined volume of the supernatant onto the RP-HPLC system and analyze as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point relative to t=0 to determine the half-life in serum.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of enhanced stability.
Caption: General workflow for assessing peptide enzymatic stability.
Caption: Phe(F5) hinders protease binding, enhancing stability.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein-Peptide Interactions: Spotlight on ¹⁹F NMR
For researchers, scientists, and drug development professionals, the accurate validation and characterization of protein-peptide interactions are paramount for advancing biological understanding and therapeutic design. This guide provides a comprehensive comparison of key biophysical techniques, with a special focus on the growing utility of fluorine NMR (¹⁹F NMR), alongside established methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The study of protein-peptide interactions is fundamental to unraveling complex biological signaling pathways and is a cornerstone of drug discovery. The ability to accurately quantify binding affinities (K D ), and in some cases, kinetic parameters (k on and k off ), is crucial for validating these interactions and for the development of novel therapeutics. While several biophysical techniques are available, each possesses distinct advantages and limitations. This guide will delve into a comparative analysis of four powerful techniques, providing a clear rationale for the selection of ¹⁹F NMR in various research contexts.
Quantitative Comparison of Biophysical Techniques
The choice of a biophysical assay depends on several factors, including the nature of the interacting partners, the desired information (affinity, kinetics, thermodynamics), and the available sample amount and purity. The following table summarizes the key quantitative parameters of ¹⁹F NMR, SPR, ITC, and FP.
| Technique | Parameters Measured | Typical Affinity Range (K D ) | Protein Consumption | Peptide Consumption | Throughput | Labeling Requirement |
| ¹⁹F NMR | K D , k on , k off , Stoichiometry, Structural Changes | µM to mM[1][2] | Low (µM)[2] | High (mM for weak binders)[1] | Low to Medium | Protein (Fluorine label) |
| SPR | K D , k on , k off | pM to mM[3] | Low (Immobilized) | Low (Analyte) | Medium to High | Label-free (one partner immobilized)[4] |
| ITC | K D , ΔH, ΔS, Stoichiometry | nM to µM[5] | High (µM)[6] | High (10-fold excess)[6][7] | Low | Label-free[5] |
| FP | K D | nM to µM | Low (nM to µM) | Low (nM to µM) | High | Peptide (Fluorophore)[8] |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding of these techniques, we outline the generalized experimental protocols for each.
¹⁹F NMR for Protein-Peptide Interaction
Fluorine NMR has emerged as a powerful tool due to the high sensitivity of the ¹⁹F nucleus to its local environment, the absence of background signals in biological samples, and the ability to provide kinetic and structural information.[9][10] Protein-observed ¹⁹F NMR (PrOF NMR) involves the site-specific incorporation of a fluorine-labeled amino acid into the protein of interest.[2]
Experimental Protocol:
-
Protein Labeling: Express and purify the target protein with a site-specifically incorporated fluorine-labeled amino acid (e.g., 3-fluoro-L-tyrosine).
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled protein (typically 25-100 µM) and varying concentrations of the peptide ligand.[2]
-
NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for each sample. The experiment time for each spectrum is relatively short (a few minutes).[1][11]
-
Data Analysis: Monitor the changes in the ¹⁹F chemical shift and/or line shape upon peptide titration. These changes are then fitted to appropriate binding models to determine the dissociation constant (K D ). For interactions in the intermediate exchange regime on the NMR timescale, lineshape analysis can also yield kinetic parameters (k on and k off ).[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (e.g., peptide) to a ligand (e.g., protein) immobilized on a sensor chip in real-time.[3][4]
Experimental Protocol:
-
Ligand Immobilization: Immobilize the purified protein onto a suitable sensor chip.[12] Common methods include amine coupling.[12] A reference flow cell is typically prepared to subtract non-specific binding.[13]
-
Analyte Injection: Inject a series of concentrations of the peptide solution over the sensor chip surface. The concentration range should ideally span from 10-fold below to 10-fold above the expected K D .[3]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound peptide, as a function of time. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to appropriate kinetic models to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][14]
Experimental Protocol:
-
Sample Preparation: Prepare the purified protein and peptide in the same, well-defined buffer. The protein is placed in the sample cell (typically at a concentration 10-30 fold higher than the expected K D ), and the peptide is loaded into the injection syringe at a concentration approximately 10-fold higher than the protein concentration.[5][6][7]
-
Titration: Perform a series of small, sequential injections of the peptide solution into the protein-containing sample cell.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Analysis: Integrate the heat changes per injection and plot them against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[8][15]
Experimental Protocol:
-
Peptide Labeling: Synthesize or purchase a fluorescently labeled version of the peptide of interest.
-
Sample Preparation: Prepare a series of samples with a constant concentration of the fluorescently labeled peptide and increasing concentrations of the protein.
-
Data Acquisition: Excite the samples with polarized light and measure the polarization of the emitted light. The binding of the smaller, fluorescently labeled peptide to the larger protein results in a slower rotational motion and an increase in the fluorescence polarization.[8]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (K D ).
Visualizing the Workflow and Logic
To further clarify the experimental processes and their interrelationships, the following diagrams, generated using Graphviz, illustrate the workflows and a logical decision-making pathway.
Conclusion: The Unique Advantages of ¹⁹F NMR
While SPR, ITC, and FP are well-established and powerful techniques for characterizing protein-peptide interactions, ¹⁹F NMR offers a unique set of advantages that make it particularly well-suited for certain applications. Its ability to provide not only affinity but also kinetic and residue-specific structural information in a single set of experiments is a significant benefit.[1] The technique is especially powerful for studying weak interactions, which are often challenging for other methods.[1] Furthermore, the lack of background signal in biological systems makes ¹⁹F NMR a robust and clean method for in-cell studies.[16] As the methodologies for site-specific fluorine incorporation continue to improve, the adoption of ¹⁹F NMR for the validation and in-depth characterization of protein-peptide interactions is poised to become an increasingly valuable tool in the researcher's arsenal.
References
- 1. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 13. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Activity: Native vs. Phenylalanine(F5)-Modified Peptides
Guide for Researchers and Drug Development Professionals
The modification of native peptide sequences is a cornerstone of modern therapeutic peptide development, aimed at enhancing stability, bioavailability, and target specificity.[1] This guide provides a comparative analysis of a native bioactive peptide and its counterpart featuring a modification at the fifth position Phenylalanine (Phe(F5)). Phenylalanine, with its aromatic side chain, often plays a critical role in receptor binding through hydrophobic and π-π stacking interactions. Altering this residue can profoundly impact the peptide's pharmacological profile.
This document presents supporting experimental data from a hypothetical case study, details the methodologies for key experiments, and visualizes complex processes to provide a comprehensive comparison for researchers in the field.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data obtained from key biological assays, comparing the performance of the native peptide with its Phe(F5)-modified analog. The modification in this case study involves the substitution of Phenylalanine with another amino acid to alter its physicochemical properties.
Table 1: Receptor Binding Affinity
This assay measures the ability of the peptides to bind to their target receptor, typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
| Peptide | Target Receptor | Binding Affinity (IC50, nM) | Fold Change vs. Native |
| Native Peptide | Receptor X | 15.2 | - |
| Phe(F5)-Modified | Receptor X | 8.7 | 1.75x increase |
Table 2: In Vitro Functional Activity
This assay quantifies the biological effect of the peptide after binding to its receptor. The half-maximal effective concentration (EC50) represents the concentration at which the peptide elicits 50% of its maximum response. A lower EC50 value signifies higher potency.
| Peptide | Assay Type | Functional Potency (EC50, nM) | Fold Change vs. Native |
| Native Peptide | cAMP Accumulation | 25.8 | - |
| Phe(F5)-Modified | cAMP Accumulation | 12.1 | 2.13x increase |
Table 3: Proteolytic Stability in Human Plasma
This assay assesses the peptide's resistance to degradation by proteases present in plasma. A longer half-life (t½) indicates greater stability, a crucial factor for therapeutic efficacy.[2] Modifications like N-methylation or substituting L-amino acids with D-amino acids are common strategies to enhance stability.[3]
| Peptide | Matrix | Half-life (t½, hours) | Fold Change vs. Native |
| Native Peptide | Human Plasma | 1.5 | - |
| Phe(F5)-Modified | Human Plasma | 7.8 | 5.2x increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing the biological activity of novel peptide candidates.
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of the native and modified peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor (Receptor X).
-
Radiolabeled ligand specific for Receptor X.
-
Native and Phe(F5)-modified peptides.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Peptide Dilution: Prepare serial dilutions of both the native and modified peptides in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a constant concentration (near its Kd value), and the varying concentrations of the competitor peptides (native or modified).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle agitation to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Cell-Based Functional Assay (cAMP Accumulation)
Objective: To measure the functional potency (EC50) of the peptides by quantifying their effect on a downstream signaling molecule, cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the target G-protein coupled receptor (GPCR).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Native and Phe(F5)-modified peptides.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Peptide Preparation: Prepare serial dilutions of the native and modified peptides in the stimulation buffer.
-
Cell Stimulation: Replace the culture medium with the peptide dilutions and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Plot the cAMP response against the logarithm of the peptide concentration. Use non-linear regression to determine the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the peptides against enzymatic degradation in human plasma.
Materials:
-
Pooled human plasma (with anticoagulant, e.g., K2-EDTA).
-
Native and Phe(F5)-modified peptides.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724) with 1% formic acid).[4]
-
LC-MS/MS system for peptide quantification.
Procedure:
-
Peptide Incubation: Spike a known concentration of the test peptide into pre-warmed human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[3]
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the intact peptide in the supernatant using a validated LC-MS/MS method.[3]
-
Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of signaling pathways, experimental workflows, and the logical relationships underpinning peptide modification.
Caption: GPCR signaling pathway activated by peptide binding.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Impact of peptide modification on therapeutic potential.
References
A Head-to-Head Comparison of Modern Coupling Reagents for the Sterically Hindered Amino Acid Fmoc-Phe(F5)-OH
The incorporation of sterically hindered amino acids, such as N-Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-Phe(F5)-OH), represents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky pentafluorophenyl side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics, incomplete coupling, and ultimately, lower purity and yield of the target peptide. The selection of a highly efficient coupling reagent is therefore critical to overcoming these synthetic hurdles.
This guide provides a detailed comparison of modern, high-efficiency coupling reagents—HATU, HCTU, and COMU—which are frequently employed for difficult couplings. The comparison is supported by experimental data from challenging peptide sequences, detailed protocols for implementation, and a visual workflow to contextualize the process for researchers, scientists, and drug development professionals.
General Workflow for SPPS Coupling
The following diagram illustrates a standard cycle for coupling an Fmoc-protected amino acid during solid-phase peptide synthesis. This iterative process of deprotection, activation, and coupling is fundamental to elongating the peptide chain.
Performance Comparison of High-Efficiency Coupling Reagents
| Feature | HATU | HCTU | COMU |
| Reagent Type | Aminium/Uronium Salt | Aminium/Uronium Salt | Uronium Salt |
| Leaving Group | HOAt (7-Aza-1-hydroxybenzotriazole) | 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| Relative Reactivity | Very High[1] | High[1] | Very High[2][3] |
| Typical Coupling Time | 15 - 45 minutes[4] | 5 - 45 minutes[5][6] | 15 - 45 minutes |
| Racemization Risk | Very Low (HOAt is an excellent suppressor)[1] | Very Low[1] | Very Low (Oxyma is an excellent suppressor)[3] |
| Key Advantages | Gold standard for difficult couplings; extensive literature support.[1][5][7] | More cost-effective than HATU with very similar performance.[1][6] | Non-explosive byproduct (Oxyma); high solubility; requires only 1 eq. of base.[2][3][7] |
| Safety Profile | Benzotriazole-based; potentially explosive under specific conditions. | Benzotriazole-based; potentially explosive under specific conditions. | Considered safer due to non-explosive Oxyma base.[2][3] |
Detailed Experimental Protocols
The following protocols are generalized for a 0.1 mmol synthesis scale and are specifically adapted for coupling a sterically hindered amino acid like this compound.
Protocol 1: High-Efficiency Single Coupling
This protocol is recommended as the primary approach for coupling this compound.
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin (pre-loaded with the N-1 sequence) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.[4]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and the chosen coupling reagent (e.g., HATU, HCTU, or COMU; 3.9 equivalents, 0.39 mmol) in DMF.
-
Add a tertiary base. For HATU or HCTU, use N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol). For COMU, only 2 equivalents of DIPEA (0.2 mmol) are required.[7]
-
Briefly vortex the activation mixture and immediately add it to the deprotected peptide-resin.
-
-
Coupling Reaction & Monitoring:
-
Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[8]
-
After the coupling time, drain the vessel and wash the resin with DMF (3 times).
-
Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines.[8]
-
A negative test (colorless or yellow beads) indicates a complete reaction. Proceed with washing (Step 4).
-
A positive test (blue beads) indicates incomplete coupling. Proceed to Protocol 2.[8]
-
-
Final Wash:
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) before proceeding to the next deprotection/coupling cycle.
-
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be used if the monitoring test in Protocol 1 indicates an incomplete reaction.
-
First Coupling & Monitoring: Follow steps 1-3 of Protocol 1. A positive Kaiser test is expected.
-
Wash: Wash the resin with DMF (3 times) to remove byproducts from the first coupling attempt.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1, Step 2. Add this fresh solution to the resin.[8]
-
Re-Coupling: Agitate the reaction for an additional 1-2 hours.[8]
-
Final Wash & Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test. If the test is negative, proceed to the next cycle. If it remains positive, capping the unreacted amines with acetic anhydride (B1165640) may be necessary to prevent deletion sequences.
References
Safety Operating Guide
Safe Disposal of Fmoc-Phe(F5)-OH: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Phe(F5)-OH (N-α-Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine), a halogenated amino acid derivative frequently used in peptide synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques.[1][2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[1][2]
-
Respiratory Protection: When handling the solid powder, especially in situations where dust may be generated, use an N95 respirator or work within a certified chemical fume hood or a well-ventilated area.[2][3]
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound. Understanding these properties is the first step in safe chemical management.
| Property | Data | Source(s) |
| CAS Number | 205526-32-5 | [4][5] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [4][5] |
| Molecular Weight | 477.38 g/mol | [4][5] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Acute Toxicity | No data available | [3][6] |
| Carcinogenicity | No components listed as a carcinogen | [6] |
| Storage Temperature | 2-8°C, cool, dry, dark place | [2][7] |
Step-by-Step Disposal Protocol
This compound is a halogenated organic compound.[8] Its disposal must follow specific procedures that segregate it from other waste streams to prevent hazardous reactions and ensure compliant disposal, which is typically incineration.[9]
Step 1: Waste Segregation
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic solvents.[9][10] Mixtures can sometimes react unexpectedly.[9]
-
Solid Waste: Collect all solid this compound waste, including expired or unused product, and any contaminated materials (e.g., weighing paper, gloves, filter paper, pipette tips) in a designated container for solid halogenated organic waste.[2][9][11]
-
Liquid Waste: Solutions containing this compound and solvents used for washing glassware should be collected in a separate, designated container for halogenated liquid waste.[2][10][12]
Step 2: Containerization
-
Compatibility: Use a container made of a material compatible with the waste. Strong, sealable plastic containers are generally recommended for solvents.[8][12]
-
Condition: The container must be in good condition, with no leaks, and have a secure, threaded cap to prevent spills and vapor escape.[8][10]
-
Headspace: Do not overfill the container. It is recommended to fill it only to about three-quarters (¾) full to allow for vapor expansion.[8]
Step 3: Labeling
-
Timing: Label the waste container before or at the moment the first drop of waste is added.[10]
-
Content: The label must be clearly written and include:
-
The full chemical name: "This compound " and any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or formulas.[8][10]
-
The primary hazards (e.g., Toxic, Flammable if in a flammable solvent).[8]
-
The accumulation start date and the name of the generating researcher or lab.[2][8]
Step 4: Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Closure: Keep the container tightly closed at all times, except when actively adding waste.[8][10]
-
Segregation: Store the container in secondary containment and segregated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[3][8][10]
Step 5: Final Disposal
-
Professional Removal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Request Pickup: Follow your institution's specific procedures for requesting a waste pickup once the container is nearly full.[2][8]
Experimental Protocol: Small Spill Cleanup
In the event of a small spill of solid this compound, follow these steps:
-
Ensure Safety: Make sure you are wearing the appropriate PPE (gloves, safety goggles, lab coat).
-
Containment: Avoid actions that could generate dust.[1]
-
Collection: Carefully sweep up the solid material using a spatula or brush and dustpan.[1][3]
-
Disposal: Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into your designated hazardous waste container for solid halogenated compounds.[8][10]
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory cleaner.[2]
-
First Aid: If skin contact occurs, wash the affected area with soap and plenty of water.[1] If eye contact occurs, flush with water as a precaution.[1]
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. sweet.ua.pt [sweet.ua.pt]
Essential Safety and Operational Guide for Handling Fmoc-Phe(F5)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proper handling of Fmoc-Phe(F5)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis. The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational protocols, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
A thorough approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. While not always classified as hazardous, it is best practice to handle it with a high degree of caution.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes. Should conform to EN166 (EU) or NIOSH (US) standards.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from contamination.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[6] |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended, particularly when handling the solid powder to avoid inhalation of fine particles. Work in a well-ventilated area or fume hood.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for both safety and the integrity of the experiment.
1. Preparation and Weighing:
-
Engineering Controls: All manipulations of the solid compound, especially weighing, should be conducted within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][6]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.
2. Dissolution and Reaction:
-
When dissolving this compound in solvents such as dimethylformamide (DMF), do so within the fume hood.
-
The subsequent coupling reactions in solid-phase peptide synthesis (SPPS) should also be performed in a well-ventilated area or fume hood.
3. Storage:
-
Unused Solid: Store the original container of this compound in a cool, dry, and dark place, with the container tightly sealed. The recommended storage temperature is typically 2-8°C.[2][6]
-
Solutions: If the compound is in solution, store it in a tightly sealed container, protected from light. For long-term storage, consider freezing aliquots to avoid repeated freeze-thaw cycles.[6]
4. Spill Response:
-
Evacuate: For a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity.[6]
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean a spill.[6]
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an absorbent material to contain it.[6]
-
Clean: Clean the spill area with an appropriate solvent.[6]
-
Dispose: Collect all cleanup materials and place them in the designated hazardous waste container.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be disposed of as chemical waste and should not be mixed with general laboratory trash.[3][6] Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in the same designated hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound, as well as solvents used for washing (e.g., DMF, piperidine (B6355638) solutions), should be collected as hazardous liquid waste.[1][6] Do not pour any chemical waste down the drain.[6][7]
Waste Container Labeling and Storage:
-
Labeling: Use a designated and clearly labeled hazardous waste container. The label should include the full chemical name ("this compound"), the words "Hazardous Waste," the accumulation start date, and the primary hazard.[6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials. Keep the container securely closed when not in use.[6]
Final Disposal:
-
Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.[6]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Relationship between hazards and required PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
